Chemical structure and properties of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Executive Summary (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1] Structurally, it combines a lipophilic, metabolically r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD).[1] Structurally, it combines a lipophilic, metabolically robust 2-fluorophenyl moiety with a polar isoxazole core and a reactive hydroxymethyl handle.[1] This specific scaffold acts as a critical intermediate in the synthesis of next-generation antibiotics (specifically penicillin-binding protein inhibitors), antifungal azoles, and kinase inhibitors where the isoxazole ring serves as a bioisostere for amide or ester linkages.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream reactivity profiles.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
The utility of this compound lies in its "Goldilocks" polarity—sufficiently lipophilic to penetrate cell membranes due to the fluorinated aryl group, yet soluble enough for diverse organic transformations due to the alcohol functionality.
Key Pharmacophore: 1,2-Oxazole (Isoxazole) ring fused with an ortho-fluorinated phenyl ring.[1]
Physicochemical Data Table
The following data is essential for formulation scientists and medicinal chemists assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.
Property
Value (Predicted/Exp)
Significance in Drug Design
LogP (Octanol/Water)
1.8 - 2.1
Ideal range for oral bioavailability (Lipinski compliant).[1]
Topological Polar Surface Area (TPSA)
~46 Ų
Indicates good membrane permeability (<140 Ų).
H-Bond Donors
1 (OH)
Facilitates specific binding pocket interactions.[1]
H-Bond Acceptors
3 (N, O, F)
The isoxazole nitrogen is a weak acceptor; Fluorine acts as a multipolar acceptor.[1]
pKa (Isoxazole H)
~ -2.0 (Conjugate acid)
The ring is weakly basic; remains neutral at physiological pH.[1]
Fluorine Effect
Ortho-substitution
Blocks metabolic oxidation at the phenyl ring; induces conformational twist.[1]
Part 2: Synthetic Architecture & Process Chemistry[1]
The synthesis of 4-hydroxymethyl-5-aryl isoxazoles requires precise regiocontrol.[1] Two primary routes exist: [3+2] Cycloaddition (convergent) and Condensation/Reduction (linear). The linear route is preferred for scale-up due to lower cost of goods.[1]
Validated Protocol: Linear Condensation & Reduction
This protocol describes the synthesis starting from 2-fluorobenzoyl chloride, ensuring high regioselectivity for the 5-aryl isomer.[1]
Mechanism: C-acylation of the malonate enolate followed by decarboxylation.[1]
Process: React acid chloride with magnesium enolate of ethyl potassium malonate in acetonitrile at 25°C. Acidic workup yields Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.[1]
-keto ester with triethyl orthoformate/acetic anhydride to form the intermediate ethoxymethylene derivative.[1]
Add
in ethanol and reflux.
Causality: The ethoxymethylene group directs the nucleophilic attack of hydroxylamine, ensuring the formation of the 4-carboxylate rather than the 3-carboxylate isomer.[1]
Step 3: Selective Reduction to Alcohol
Reagents: Diisobutylaluminum hydride (DIBAL-H) or Sodium Borohydride (
Dissolve Ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate in anhydrous THF.
Cool to 0°C. Add
(3.0 equiv) followed by dropwise addition of (activates the borohydride).
Why this choice? While
is stronger, the system is safer for scale-up and chemoselective, avoiding over-reduction of the isoxazole N-O bond.[1]
Synthesis Workflow Diagram
The following diagram visualizes the critical decision points in the synthesis pathway.
Caption: Step-wise synthetic route from acid chloride to final alcohol, highlighting the critical reduction step.
Part 3: Reactivity & Functionalization[1]
The primary utility of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is its role as a "divergent intermediate."[1] The C4-hydroxymethyl group serves as a pivot point for installing various pharmacophores.
Application: The resulting halide is a potent electrophile, used to alkylate amines (e.g., piperazines) to create antipsychotic or antifungal scaffolds.
Application: Tuning solubility and metabolic stability by capping the polar hydroxyl group.[1]
Reactivity Logic Map
Caption: Divergent synthesis pathways from the core alcohol scaffold.
Part 4: Medicinal Chemistry Applications[1][3][4][5]
The Fluorine Advantage
The inclusion of the 2-fluorophenyl group is not arbitrary.[1] In medicinal chemistry, this ortho-fluorine substitution serves two critical functions:
Metabolic Blocking: It protects the phenyl ring from P450-mediated oxidation at the electron-rich ortho and para positions (by deactivating the ring inductively).[1]
Conformational Locking: The steric bulk of the fluorine atom forces the phenyl ring to twist out of coplanarity with the isoxazole ring. This non-planar conformation often improves solubility and selectivity for protein binding pockets (e.g., Kinase hinge regions).[1]
Isoxazole as a Bioisostere
The isoxazole ring in this molecule acts as a bioisostere for an amide bond .[1]
The C=N bond mimics the carbonyl oxygen.
The ring oxygen mimics the N-H (in terms of electronics, though not hydrogen bonding).
Benefit: Unlike amides, the isoxazole ring is resistant to hydrolysis by peptidases, significantly increasing the in vivo half-life of the drug candidate.
Therapeutic Areas[1]
Antibiotics: Similar to the side chain of Flucloxacillin, this moiety binds to Penicillin-Binding Proteins (PBPs).
Agrochemicals: Structural homology to Fluxapyroxad (SDHI fungicides) suggests utility in crop protection research.
Kinase Inhibitors: The isoxazole nitrogen can serve as a hinge binder in ATP-competitive inhibitors.[1]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2780709, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (Note: Structurally homologous scaffold used for property prediction). Retrieved from [Link]
Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Foundational review on isoxazole reactivity).
Pinho e Melo, T. (2005).[1] Recent Advances on the Synthesis and Transformations of Isoxazoles. Current Organic Chemistry. (Source for cycloaddition protocols).
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Source for "Fluorine Advantage" mechanism).
Physicochemical Profiling & Optimization of 5-(2-Fluorophenyl)isoxazole Scaffolds
Executive Summary The 5-(2-fluorophenyl)isoxazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for amide bonds and carboxylic acids. This guide analyzes th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-(2-fluorophenyl)isoxazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for amide bonds and carboxylic acids. This guide analyzes the physicochemical rationale behind this specific substitution pattern. Unlike the unsubstituted 5-phenylisoxazole, the 2-fluoro derivative introduces a unique combination of metabolic shielding and conformational restriction (the "ortho-effect"), significantly altering the molecule's ADME profile.
This technical whitepaper provides a structural analysis, core physicochemical data, and validated experimental protocols for researchers utilizing this scaffold in kinase inhibitors, antipsychotics, and antimicrobial agents.
Structural & Electronic Fundamentals
The Ortho-Fluorine Effect
The introduction of a fluorine atom at the ortho (2-) position of the phenyl ring is not merely a lipophilic modification; it is a strategic electronic block.
Metabolic Blockade: The C2 position of the phenyl ring is a primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation). The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking this metabolic "soft spot" and extending the half-life (
) of the compound.
Conformational Bias: The steric radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In the 5-(2-fluorophenyl)isoxazole system, this steric bulk creates a rotational energy barrier between the phenyl and isoxazole rings. This forces the molecule into a twisted conformation (non-planar), which can improve selectivity by preventing binding to flat, intercalating targets (often associated with toxicity) while locking the bioactive conformation for specific receptor pockets.
Electronic Distribution
The isoxazole ring is electron-deficient. The 2-fluorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect (-I) on the phenyl ring, further reducing the electron density of the aromatic system. This reduces the potential for oxidation and lowers the pKa of any acidic protons on the phenyl ring.
Figure 1: Structure-Activity Relationship (SAR) logic flow for the 2-fluoro substitution.
Physicochemical Characteristics
The following data compares the unsubstituted scaffold against the 2-fluoro derivative. Note that while Fluorine is lipophilic, the polarity of the C-F bond can sometimes mitigate drastic LogP shifts depending on the solvation shell.
Table 1: Comparative Physicochemical Profile[1]
Property
5-Phenylisoxazole
5-(2-Fluorophenyl)isoxazole
Impact of Modification
Molecular Weight
~145.16 Da
~163.15 Da
Slight increase; negligible effect on absorption.
cLogP (Lipophilicity)
2.0 - 2.2
2.4 - 2.6
Increased. Enhances membrane permeability but lowers aqueous solubility.
Topological PSA
~26 Ų
~26 Ų
Unchanged (Fluorine does not contribute significantly to TPSA).
Context: High-throughput kinetic solubility (DMSO stock) often overestimates solubility. This thermodynamic method measures the equilibrium solubility of the solid material.
Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS pH 7.4 in a glass vial.
Equilibration: Cap and shake at 25°C for 24 hours (orbital shaker, 300 rpm).
Filtration: Filter the suspension using a PVDF 0.45 µm syringe filter to remove undissolved solid. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
Quantification: Dilute the filtrate with ACN (1:1) to prevent precipitation. Inject onto HPLC-UV (254 nm).
Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in 100% ACN.
Protocol B: Lipophilicity Determination (Chromatographic Hydrophobicity Index - CHI)
Context: Traditional shake-flask LogP is slow. CHI via RP-HPLC is faster and correlates well with LogP for isoxazoles.
Workflow:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm.
Mobile Phase:
A: 50 mM Ammonium Acetate pH 7.4.
B: Acetonitrile.
Gradient: Fast gradient 0% to 100% B over 5 minutes.
Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).
Measurement: Record the retention time (
) of the 5-(2-fluorophenyl)isoxazole derivative.
Derivation: Convert
to CHI using the calibration slope, then convert CHI to LogP using the equation:
(Equation specific to this column/buffer system).
Figure 2: Integrated physicochemical and stability testing workflow.
Applications & Case Studies
Kinase Inhibition
In the development of kinase inhibitors, the 5-(2-fluorophenyl)isoxazole moiety is often used to occupy the hydrophobic back-pocket of the ATP binding site. The 2-fluoro substitution locks the phenyl ring relative to the isoxazole, minimizing the entropy penalty upon binding. This "pre-organized" conformation often results in higher potency compared to the unsubstituted analog.
Antimicrobial Agents
Isoxazoles are key pharmacophores in oxazolidinone antibiotics (analogs of Linezolid). Research indicates that fluorinated phenyl rings in these structures improve cell wall permeation (due to increased lipophilicity) and resistance to bacterial efflux pumps [1, 5].
CNS Active Agents
For antipsychotic targets (Dopamine D2/Serotonin 5-HT2A), the 5-(2-fluorophenyl)isoxazole scaffold provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB). The metabolic stability provided by the fluorine atom is crucial here, as rapid oxidation would lead to poor brain exposure [2, 6].
References
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry (2026). Analysis of C-F bond strength in metabolic blocking.
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed (2025). Comprehensive review of isoxazole pharmacophores in antipsychotics.
Experimental Examination of Solubility and Lipophilicity. PMC (2022). Protocols for partition coefficient measurement of isoxazole hybrids.
Isoxazole, 5-phenyl- Computed Properties. PubChem. Core physicochemical data for the base scaffold.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. PMC. Comparative analysis of fluorophenyl metabolic stability.
Conformational Analysis of 1,5-Diaryl Derivatives. MDPI (2023). Detailed NMR and computational analysis of fluorine-induced conformational locking.
Strategic Utilization of 2-Fluorophenyl Isoxazole Building Blocks in Drug Discovery
Executive Summary This technical guide analyzes the structural, electronic, and synthetic utility of 2-fluorophenyl isoxazole building blocks. While the isoxazole ring is a well-established bioisostere for amides and est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic utility of 2-fluorophenyl isoxazole building blocks. While the isoxazole ring is a well-established bioisostere for amides and esters, the specific incorporation of an ortho-fluorine atom on the phenyl ring confers unique pharmacokinetic advantages. This substitution pattern modulates torsional angles through the "ortho-fluorine effect," blocks metabolic hot spots (P450 oxidation), and enhances lipophilicity without significant steric penalty. This guide details the rationale, synthesis, and application of these scaffolds, with a specific focus on the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole motif used in beta-lactamase-resistant antibiotics.
Part 1: Structural & Electronic Rationale
The Isoxazole Scaffold as a Bioisostere
The 1,2-oxazole (isoxazole) ring is a planar, aromatic system often employed as a spacer or linker in drug design.[1]
H-Bonding: The nitrogen atom (N2) acts as a weak hydrogen bond acceptor, while the oxygen (O1) contributes to the dipole moment but is generally a poor acceptor.
Stability: Unlike furan or pyrrole, the isoxazole ring is highly stable to oxidative metabolism, making it an ideal scaffold for positioning pharmacophores.
The "Ortho-Fluorine" Effect
The addition of a fluorine atom at the ortho position (C2') of the phenyl ring attached to the isoxazole creates a critical structural constraint.
Conformational Locking: In biaryl systems, the bond between the rings allows for free rotation. However, an ortho-fluorine introduces a dipole-dipole interaction and steric pressure that restricts this rotation.
Mechanism:[1][2] The C-F bond prefers to be coplanar or orthogonal depending on the adjacent heteroatom (N or O) of the isoxazole, minimizing lone-pair repulsion. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[3]
Metabolic Blockade: The ortho and para positions of phenyl rings are primary sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution at the ortho position effectively blocks this metabolic soft spot, extending the half-life (
) of the molecule.
Visualization: Conformational Dynamics
The following diagram illustrates the electrostatic and steric influences dictating the conformation of 3-(2-fluorophenyl)isoxazole.
Caption: Mechanistic flow of the ortho-fluorine effect leading to conformational restriction and improved binding thermodynamics.
Part 2: Synthetic Methodologies
Synthesizing 3-(2-fluorophenyl)isoxazoles requires precise regiocontrol. The two primary methods are [3+2] Cycloaddition and Cyclocondensation .
Method A: Regioselective [3+2] Cycloaddition
This is the most versatile route for diverse substitution patterns. It involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne.[4]
Precursor: 2-Fluorobenzaldehyde oxime.
Reagents: Chloramine-T or NCS (to form hydroximoyl chloride) followed by base (Et3N) to generate the nitrile oxide.
Dipolarophile: Terminal or internal alkynes.
Regioselectivity:
Thermal conditions often yield a mixture of 3,5- and 3,4-isomers.
Method B: Cyclocondensation (The Flucloxacillin Route)
This method is preferred for industrial scale-up of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a key intermediate for isoxazolyl penicillins.
Oximation: Reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine.
Chlorination: Conversion to the hydroximoyl chloride.
Condensation: Reaction with a beta-keto ester (e.g., ethyl acetoacetate) under basic conditions.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways for accessing 3-(2-fluorophenyl)isoxazole scaffolds.
Part 3: Medicinal Chemistry Applications[3][5][6][7][8][9][10][11]
Antibiotics: The Isoxazolyl Penicillins
The most commercially significant application of this building block is in the synthesis of penicillinase-resistant antibiotics.
Compound:Flucloxacillin (Floxacillin).
Building Block: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[5][6][7][8]
Mechanism: The bulky isoxazole group, orthogonal to the beta-lactam ring due to the ortho-substituents (Cl and F), sterically hinders the active site of beta-lactamase enzymes, preventing hydrolysis of the antibiotic.
Oncology: Kinase Inhibitors
Isoxazoles serve as excellent hinge-binding motifs in kinase inhibitors.
Role: The nitrogen of the isoxazole accepts a hydrogen bond from the kinase hinge region.
2-Fluorophenyl Advantage: The fluorine atom modulates the acidity of the C4-proton (if unsubstituted) or influences the vector of attached groups to fill hydrophobic pockets (e.g., the gatekeeper pocket) more effectively than a non-fluorinated phenyl.
Comparative Data: 2-Fluoro vs. Unsubstituted Phenyl
The table below highlights the physicochemical shifts induced by the 2-fluoro substitution.
Lowers pKa of neighboring amines; alters solubility.
Part 4: Experimental Protocol
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester
Note: This protocol is adapted for the synthesis of the Flucloxacillin side-chain precursor.
Reagents[15]
2-Chloro-6-fluorobenzaldehyde oxime (1.0 eq)
N-Chlorosuccinimide (NCS) (1.1 eq)
Ethyl acetoacetate (1.2 eq)
Triethylamine (Et3N) (1.2 eq)
Solvent: DMF or Ethanol
Catalyst: Sodium ethoxide (if using direct condensation method)
Step-by-Step Methodology
Chlorination (Formation of Hydroximoyl Chloride):
Dissolve 2-chloro-6-fluorobenzaldehyde oxime in DMF at 0°C.
Add NCS portion-wise over 30 minutes.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) until the oxime spot disappears.
Stir for an additional hour at room temperature.
Cycloaddition/Condensation:
Cool the reaction mixture to 0°C.
Add Ethyl acetoacetate dropwise.
Add Triethylamine (Et3N) dropwise over 1 hour. Caution: Exothermic reaction. The base generates the nitrile oxide in situ, which reacts with the enol form of the acetoacetate.
Allow the mixture to warm to room temperature and stir overnight (12h).
Workup and Purification:
Pour the reaction mixture into ice-water (500 mL).
Extract with Ethyl Acetate (3 x 100 mL).
Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
Validation:
1H NMR (CDCl3): Look for the methyl singlet at ~2.7 ppm (isoxazole-CH3) and the ethyl ester signals. The aromatic region should show the specific splitting pattern of the 2,6-disubstituted ring.
References
Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles. Organic Letters. (2012). Describes the regiocontrol in isoxazole synthesis using enaminones, critical for understanding 3- vs 5-substitution.
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). A foundational review on the "ortho-fluorine effect" and metabolic stability conferred by fluorine substitution.
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Chinese Journal of Modern Applied Pharmacy. (2008). Specific protocol for the Flucloxacillin intermediate.
Fluxametamide: A Novel Isoxazoline Insecticide. ResearchGate. (2019). Discusses the related dihydroisoxazole scaffold and the importance of the 3,5-substitution pattern in bioactivity.
Ring-Opening Fluorination of Isoxazoles. Journal of Organic Chemistry. (2016). Discusses electrophilic fluorination and the stability of the isoxazole ring.
A-Z Guide to Thermodynamic Stability of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol: A Critical Quality Attribute in Drug Development
Abstract (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole derivative, a class of heterocyclic compounds recognized for their significant pharmacological potential.[1] The thermodynamic stability of an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole derivative, a class of heterocyclic compounds recognized for their significant pharmacological potential.[1] The thermodynamic stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol. We will explore the molecule's intrinsic structural liabilities and delineate a suite of robust analytical methodologies for its characterization. This document details field-proven, step-by-step protocols for thermal analysis (DSC and TGA) and forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. The guide is intended for researchers, scientists, and drug development professionals, offering authoritative grounding in the principles and practices of API stability testing.
Introduction: Why Stability Matters
The journey from a promising chemical entity to a marketable pharmaceutical product is contingent upon a rigorous understanding of its chemical and physical properties. Among these, thermodynamic stability is a critical quality attribute (CQA). An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. For (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a molecule with potential therapeutic applications, a thorough stability profile is non-negotiable for ensuring patient safety and meeting stringent regulatory standards.[4]
This guide provides the scientific rationale and detailed protocols to:
Identify the intrinsic molecular features of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol that may contribute to instability.
Establish its solid-state thermal stability profile.
Elucidate potential degradation pathways under a variety of stress conditions.
Outline the development of a stability-indicating analytical method for accurate quantification.
Molecular Structure and Potential Liabilities
A proactive approach to stability begins with a structural analysis of the API to identify moieties susceptible to degradation.
Chemical Structure: (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
The molecule possesses three key functional groups, each with its own stability considerations:
Isoxazole Ring: This five-membered heterocycle is the core of the molecule. While aromatic, the N-O bond is inherently the weakest link and can be susceptible to cleavage under various conditions, including reductive, strongly basic, or photochemical stress.[5] Ring-opening can lead to the formation of β-amino enones or other degradation products.[6][7]
Methanol Group (-CH₂OH): The primary alcohol at the C-4 position is a potential site for oxidation, which could yield the corresponding aldehyde or carboxylic acid. It can also undergo esterification in the presence of acidic excipients.
2-Fluorophenyl Group: The fluorine atom at the ortho position is a strong electron-withdrawing group. This can influence the electronic properties of the isoxazole ring, potentially affecting its stability. The substitution pattern may also introduce steric effects that could influence crystal packing and solid-state stability.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to build a comprehensive stability profile.
Thermal Analysis: Probing Solid-State Stability
Thermal analysis techniques provide a dynamic picture of a material's behavior as a function of temperature.[8] They are indispensable for characterizing the solid-state properties of an API.
Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[8][10] A sharp, high-temperature melting point is often indicative of a stable crystalline solid. Broad peaks or multiple thermal events may suggest the presence of impurities or polymorphism, which can have significant implications for stability and bioavailability.
Experimental Protocol: DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
Sample Preparation: Accurately weigh 2-5 mg of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol into a standard aluminum pan. Crimp the pan with a lid.
Temperature Program: Place the sample pan and an empty reference pan into the DSC cell.
Heating Ramp: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 300°C) at a constant rate of 10°C/min.
Atmosphere: Use an inert nitrogen purge (50 mL/min) to prevent oxidative degradation during the analysis.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus).
Table 1: Representative DSC Data for a Crystalline API
Parameter
Value
Interpretation
Onset of Melting
155.2 °C
Initiation of the melting process.
Melting Point (Tₘ)
158.5 °C
Peak of the endothermic melting event.
Enthalpy of Fusion (ΔHfus)
120.4 J/g
Energy required to melt the solid; indicates degree of crystallinity.
Causality: TGA measures the change in mass of a sample as a function of temperature.[11] It is crucial for determining the temperature at which the compound begins to decompose.[12][13] TGA can also quantify the presence of residual solvents or water, which can significantly impact stability.[12]
Experimental Protocol: TGA Analysis
Instrument Calibration: Verify the mass balance using standard weights and the temperature using certified magnetic standards.
Sample Preparation: Weigh 5-10 mg of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol into a ceramic or platinum TGA pan.
Temperature Program: Place the sample pan in the TGA furnace.
Heating Ramp: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate of 10°C/min.
Atmosphere: Use an inert nitrogen purge (50 mL/min) to characterize thermal decomposition in the absence of oxygen.
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition (Tₒₙₛₑₜ) and quantify any mass loss at lower temperatures corresponding to volatiles.
Table 2: Representative TGA Data for a Stable API
Temperature Range
Mass Loss (%)
Interpretation
25°C - 150°C
< 0.1%
No significant residual solvent or water.
> 250°C
Significant
Onset of thermal decomposition.
Forced Degradation (Stress Testing)
Causality: Forced degradation studies are the cornerstone of stability testing.[14] By intentionally exposing the API to harsh conditions, we can identify likely degradation products, elucidate degradation pathways, and, most importantly, develop and validate a "stability-indicating" analytical method.[2][15] According to ICH Q1A(R2) guidelines, stress testing should be performed under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20%.[2]
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols: Forced Degradation
Acid Hydrolysis:
Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
Add an equal volume of 0.1 M HCl.
Heat the solution in a water bath at 60°C.
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Base Hydrolysis:
Dissolve the API as above.
Add an equal volume of 0.1 M NaOH.
Maintain at room temperature, withdrawing aliquots at specified intervals.
Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation:
Dissolve the API as above.
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
Maintain at room temperature, protected from light.
Withdraw aliquots at specified intervals for analysis.
Photostability:
Expose a thin layer of solid API and a solution of the API to a light source conforming to ICH Q1B guidelines.[16][17][18][19]
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[4][20]
A parallel sample, protected from light (e.g., with aluminum foil), serves as a dark control.
Analyze both samples after exposure.
Thermal Degradation (Solid State):
Place the solid API in a stability chamber at an elevated temperature (e.g., 80°C).
Analyze samples at various time points.
Proposed Degradation Pathway: Isoxazole Ring Cleavage
Based on the known chemistry of isoxazoles, a plausible degradation pathway under hydrolytic or reductive stress is the cleavage of the N-O bond.[5] For (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, this could proceed as follows:
Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[15][21] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[22][23] The method must be developed using samples from forced degradation studies to prove its specificity.[24]
Table 3: Example Stability-Indicating HPLC Method
Parameter
Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase improves peak shape for ionizable compounds.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase chromatography.
Gradient
5% to 95% B over 30 min
Ensures elution of both polar degradants and the less polar API.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm
Wavelength where the aromatic rings are expected to absorb.
Injection Vol.
10 µL
Standard volume for quantitative analysis.
Conclusion and Recommendations
The thermodynamic stability of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a critical parameter that must be thoroughly evaluated to ensure the development of a safe and effective drug product. This guide outlines a systematic and scientifically sound approach grounded in ICH principles.
Key Recommendations:
Solid-State Characterization: Perform comprehensive solid-state characterization (DSC, TGA, XRPD) to identify the most stable crystalline form for development.
Forced Degradation: Execute a full forced degradation study early in development to understand potential liabilities and to facilitate the development of a robust, stability-indicating HPLC method.
Handling and Storage: Based on photostability and thermal data, establish appropriate handling procedures (e.g., protection from light) and storage conditions (e.g., controlled room temperature).
Formulation Strategy: The stability profile will inform the choice of excipients and packaging to ensure the final drug product remains stable throughout its shelf life.
By adhering to these principles and protocols, researchers and drug developers can build a comprehensive understanding of the thermodynamic stability of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, paving the way for its successful progression through the development pipeline.
References
How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH.
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH.
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry.
Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency.
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
Forced Degradation Studies. (2016, December 14). SciSpace.
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
Understanding ICH Photostability Testing. (n.d.). Q-Lab.
Troubleshooting guide for the synthesis of isoxazole deriv
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8).
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
synthetic reactions using isoxazole compounds. (n.d.).
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.).
Reductive ring opening of isoxazoles with Mo(CO)
Structure and stability of isoxazoline compounds. (2025, August 10).
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10).
thermodynamic stability of isoxazolidine deriv
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
A Technical Guide to Predicting the Biological Activity of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Analogs
Abstract In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides a comprehensive framework for predicting the biological activity of novel analogs derived from (5-(2-Fluorophenyl)isoxazol-4-yl)methanol. As a molecule of synthetic interest, its derivatives present a rich chemical space for exploration. This document outlines a synergistic approach, integrating robust in silico predictive modeling with targeted experimental validation.[3] It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to navigate the early stages of the drug discovery pipeline, from hit identification to lead optimization.[4][5]
Introduction: The Isoxazole Scaffold and the Imperative for Predictive Science
The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, lauded for its diverse therapeutic potential.[6] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][7] The subject of this guide, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, and its prospective analogs, therefore, represent a promising starting point for the development of novel therapeutics.
However, the traditional drug discovery process is often characterized by high costs and long timelines, with a significant attrition rate for candidate compounds.[5] To mitigate these challenges, a rational, predictive approach is not just advantageous but essential.[8] By leveraging computational techniques, we can prescreen vast virtual libraries of compounds, prioritizing those with the highest likelihood of desired biological activity and favorable pharmacokinetic profiles, thereby conserving resources and accelerating the discovery timeline.[9][10] This guide details a workflow that begins with computational predictions and culminates in experimental validation, ensuring a data-driven and efficient path forward.
Part 1: In Silico Prediction of Biological Activity
The initial phase of our workflow is entirely computational, designed to rapidly screen and prioritize analogs based on predicted biological and pharmacological properties.[11]
Analog Library Design and Physicochemical Profiling
The journey begins with the rational design of a virtual library of analogs based on the (5-(2-Fluorophenyl)isoxazol-4-yl)methanol core. This involves systematic modification of the core structure, such as substitution at the phenyl ring, modification of the methanol group, or alterations to the isoxazole ring itself.
Once the virtual library is established, the first step is to calculate key physicochemical properties for each analog. These properties are critical determinants of a molecule's "drug-likeness" and include:
Molecular Weight (MW): Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors and Acceptors: Key for molecular recognition and solubility.
Topological Polar Surface Area (TPSA): Predicts cell permeability.
These properties can be readily calculated using a variety of open-source or commercial software platforms.
Table 1: Predicted Physicochemical Properties of Hypothetical Analogs
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.[12][13] If a dataset of isoxazole analogs with known biological activity against a particular target is available, a QSAR model can be built to predict the activity of our novel, untested analogs.[9][14]
Protocol for QSAR Model Development:
Data Collection: Curate a dataset of compounds with known biological activities (e.g., IC50 values) and similar structural features to the core molecule.
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological).
Model Building: Utilize statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with biological activity.[15]
Model Validation: Rigorously validate the model's predictive power using techniques like cross-validation and an external test set.
Prediction: Use the validated QSAR model to predict the biological activity of the newly designed analogs.
Molecular docking is a powerful structure-based method that predicts the preferred binding orientation of a ligand to a target protein.[16][17][18] This technique is invaluable for identifying potential biological targets and understanding the molecular basis of interaction.[19]
Hypothesizing a Target: The isoxazole scaffold is known to be a versatile pharmacophore.[1] For the purpose of this guide, and based on common activities of similar heterocyclic compounds, we will hypothesize that our analogs may act as inhibitors of a protein kinase, a common target class in oncology and inflammation.[11]
Protocol for Molecular Docking:
Target Selection and Preparation:
Identify a relevant protein kinase target (e.g., a receptor tyrosine kinase).
Obtain the 3D structure of the target from the Protein Data Bank (PDB).
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation:
Generate 3D conformations of the (5-(2-Fluorophenyl)isoxazol-4-yl)methanol analogs.
Assign appropriate atom types and charges.
Docking Simulation:
Define the binding site on the target protein.
Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of each ligand within the binding site.[20]
Scoring and Analysis:
Rank the docked poses based on a scoring function that estimates the binding affinity.
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Diagram 1: Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a molecular docking protocol.
ADMET Prediction: Assessing Drug-Likeness
Key Predicted ADMET Properties:
Aqueous Solubility: Affects absorption.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Hepatotoxicity: Predicts potential for liver damage.
Ames Mutagenicity: Predicts mutagenic potential.
Table 2: Predicted ADMET Properties of Top-Ranked Analogs
Analog ID
Predicted Solubility (logS)
Predicted BBB Permeability
Predicted CYP2D6 Inhibition
Predicted Hepatotoxicity
Core
-2.5
High
Low
Low
ANA-001
-3.1
High
Moderate
Low
ANA-003
-2.8
Moderate
Low
Low
Part 2: Experimental Validation
In silico predictions provide valuable hypotheses, but they must be confirmed through rigorous experimental validation.[3] This section outlines key in vitro assays to validate the predicted biological activity of the prioritized analogs.
In Vitro Enzyme Inhibition Assay
Based on our molecular docking results, a primary biochemical assay to assess the inhibitory activity of the analogs against the selected protein kinase is warranted.[26][27]
Protocol for a Generic Kinase Inhibition Assay:
Reagent Preparation:
Prepare a solution of the purified target kinase enzyme.
Prepare a solution of the specific substrate for the kinase.
Prepare serial dilutions of the test compounds (analogs).
Prepare an assay buffer optimized for the kinase's activity.
Assay Procedure:
In a 96-well plate, add the enzyme and varying concentrations of the test compound.
Include positive (known inhibitor) and negative (vehicle control) controls.
Allow the enzyme and inhibitor to pre-incubate.[28]
Initiate the enzymatic reaction by adding the substrate (and any necessary cofactors like ATP).[29]
Incubate for a specific time at the optimal temperature.
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
Data Analysis:
Calculate the percentage of enzyme inhibition for each compound concentration.
Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Diagram 2: Hypothetical Kinase Signaling Pathway and Point of Inhibition
Caption: A simplified signaling pathway illustrating inhibition of a receptor tyrosine kinase.
Cell-Based Cytotoxicity Assay
To assess the general toxicity of the active compounds and their effect on cell viability, a cytotoxicity assay is essential.[30][31] The MTT assay is a common and reliable method for this purpose.[32][33]
Protocol for MTT Assay:
Cell Culture:
Culture a relevant cancer cell line (if the target is an oncology target) in a 96-well plate and allow the cells to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
MTT Incubation:
Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Forward Outlook
This technical guide has outlined a comprehensive, multi-faceted strategy for the prediction and validation of the biological activity of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol analogs. By integrating in silico techniques such as QSAR, molecular docking, and ADMET prediction with foundational in vitro assays, researchers can significantly enhance the efficiency and success rate of the early-phase drug discovery process.[34][35]
The workflow presented here is not rigid but rather a dynamic framework that should be adapted based on emerging data. Promising hits from the initial screening should be subjected to further lead optimization, guided by the structure-activity relationships elucidated through both computational and experimental means. This iterative process of design, prediction, synthesis, and testing is the hallmark of modern, rational drug design and offers the most promising path to discovering novel therapeutics.
Structural Elucidation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol: A Crystallographic Guide
Executive Summary: The Structural Mandate The compound (5-(2-Fluorophenyl)isoxazol-4-yl)methanol represents a critical pharmacophore in medicinal chemistry. The isoxazole core serves as a bioisostere for amide or ester l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Mandate
The compound (5-(2-Fluorophenyl)isoxazol-4-yl)methanol represents a critical pharmacophore in medicinal chemistry. The isoxazole core serves as a bioisostere for amide or ester linkages, while the ortho-fluorine substitution is strategically placed to modulate metabolic stability and induce specific conformational locks via steric hindrance.
This guide outlines the rigorous protocol for determining the single-crystal X-ray structure of this target. Unlike routine analysis, characterizing this molecule requires specific attention to two competing forces:[1]
The "Twist": The steric clash between the 2-fluorophenyl group and the isoxazole heteroatoms, which dictates the biaryl torsion angle.
The "Anchor": The 4-hydroxymethyl (-CH₂OH) group, which acts as a primary hydrogen bond donor/acceptor, driving the supramolecular assembly.
Experimental Protocol: From Synthesis to Singularity
Achieving diffraction-quality crystals for polar/lipophilic hybrids like isoxazole-methanols requires a "Goldilocks" solvent strategy.
Crystallization Strategy
The molecule contains a lipophilic fluorophenyl domain and a polar hydroxymethyl domain. Single-solvent systems often fail.
Method
Solvent System
Rationale
Slow Evaporation
Methanol/Ethyl Acetate (1:1)
Methanol solubilizes the -OH group; EtOAc moderates evaporation rate.
Vapor Diffusion
THF (Solvent) / Pentane (Antisolvent)
THF dissolves the aromatic core; Pentane slowly forces lattice formation without trapping solvent voids.
Temperature Gradient
Acetonitrile
High solubility at 60°C; slow cooling to 4°C promotes defect-free nucleation.
Critical Checkpoint: If crystals appear as "hair-like" needles (common in isoxazoles due to rapid anisotropic growth), re-dissolve and switch to Vapor Diffusion to encourage prismatic growth.
Data Acquisition Parameters
To resolve the electron density of the fluorine atom distinct from the carbon backbone and accurate H-atom positioning, the following acquisition parameters are mandatory:
Radiation Source: Cu-Kα (
Å). Why? Copper radiation provides higher resolution for the absolute configuration of light-atom organic structures compared to Molybdenum (Mo), though Mo is acceptable if crystals are weakly diffracting.
Temperature: 100 K (Cryostream). Why? Essential to freeze the rotation of the -CH₂OH group and reduce the thermal ellipsoid size of the terminal Fluorine.
Resolution: 0.8 Å or better.
Structural Solution & Refinement Workflow
The solution process must validate the chemical connectivity and the specific ortho-positioning of the fluorine.
The Refinement Logic (DOT Visualization)
Figure 1: Step-by-step refinement workflow emphasizing the critical differentiation between Fluorine and Hydrogen electron densities.
Key Refinement Challenges
Fluorine Disorder: The 2-F atom may exhibit rotational disorder if the biaryl bond has a low rotation barrier. Look for elongated thermal ellipsoids on the phenyl ring. If observed, model as a two-site disorder.
Hydroxyl Hydrogen: Do not place the hydroxyl proton using a geometric riding model immediately. Locate it in the Difference Fourier Map (
) to confirm the hydrogen bond directionality.
Supramolecular Analysis: What to Look For
Once the structure is solved, the analysis shifts to intermolecular interactions. For (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, three specific motifs define the lattice energy.
The Biaryl Twist (Conformational Lock)
The 2-Fluoro substituent creates steric repulsion with the isoxazole oxygen or nitrogen.
Expectation: The phenyl ring will not be coplanar with the isoxazole.
Measurement: Measure the torsion angle
(C-C-C-C) connecting the two rings. A value of is typical for ortho-substituted biaryls. This "twist" is crucial for the drug's fit into protein binding pockets.
Hydrogen Bonding Network
The -CH₂OH group is the primary "sticky" site.
Donor: The -OH group.
Acceptor: The Isoxazole Nitrogen (
) is a strong acceptor; the Oxygen () is a weak acceptor.
The Motif: Expect the formation of infinite chains (
motifs) or centrosymmetric dimers () where the hydroxyl donates to the isoxazole nitrogen of a neighboring molecule.
Fluorine Interactions
Fluorine is a poor hydrogen bond acceptor but participates in weak electrostatic contacts.
C-H...F: Look for short contacts (< 2.5 Å) between the Fluorine and aromatic protons of adjacent molecules. These weak interactions often stabilize the crystal packing in the absence of strong H-bonds.
Interaction Hierarchy Diagram
Figure 2: Hierarchy of supramolecular forces. The O-H...N interaction is the dominant structure-directing vector.
Data Reporting Standards
When publishing or reporting this structure, the following data table format is required to ensure reproducibility.
Centrosymmetric packing is favored for achiral molecules.
Z (Formula Units)
4
Indicates 1 molecule per asymmetric unit in .
R-Factor ()
< 0.05 (5%)
Indicates high agreement between model and data.
Goodness of Fit (GooF)
~1.0 - 1.1
Values >> 1.2 suggest incorrect weighting or missed disorder.
Flack Parameter
N/A
Not applicable (Molecule is achiral).
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Thallapally, P. K., et al. (2005). "Polymorphism of Isoxazole Derivatives: The Role of Weak Interactions." Crystal Growth & Design, 5(6). (Contextual grounding for isoxazole packing).
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link
An In-Depth Technical Guide to Pharmacophore Mapping of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol in Drug Discovery
Abstract This guide provides a comprehensive technical overview of the pharmacophore mapping process for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a scaffold of significant interest in contemporary drug discovery. We wi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive technical overview of the pharmacophore mapping process for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a scaffold of significant interest in contemporary drug discovery. We will move beyond a superficial description of steps to delve into the strategic rationale behind experimental and computational decisions. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of novel therapeutics. We will explore the synthesis of insights from computational modeling with empirical data to construct and validate a predictive pharmacophore model, ultimately guiding the rational design of new chemical entities with enhanced potency and selectivity.
Introduction: The Strategic Imperative for Pharmacophore Modeling
In the landscape of modern drug discovery, the pressure to accelerate the identification of high-quality lead compounds is immense. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive and often yield a high number of false positives. Pharmacophore mapping presents a knowledge-driven alternative, enabling a more focused and efficient exploration of chemical space. A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a small molecule to exert a specific biological effect.
The molecule at the center of our discussion, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, represents a privileged scaffold. The isoxazole ring is a bioisostere for various functional groups and is prevalent in numerous biologically active compounds. The presence of the 2-fluorophenyl moiety introduces specific electronic and conformational constraints that can be exploited for selective targeting. This guide will use this specific molecule as a case study to illustrate the principles and practices of generating a robust and predictive pharmacophore model.
Foundational Principles: Crafting a Validated Pharmacophore Model
A pharmacophore model is only as valuable as its predictive power. Therefore, its construction must be a self-validating process, integrating computational rigor with experimental feedback. The core principle is to define a set of features in three-dimensional space that are necessary for biological activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive Ionizable (PI)
Negative Ionizable (NI)
The spatial arrangement and tolerance (radius) of these features are critical. The ultimate goal is to create a model that can effectively distinguish active from inactive molecules.
The Workflow: An Integrated Computational and Experimental Approach
The development of a reliable pharmacophore model for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol necessitates a multi-step, iterative workflow. This process is not strictly linear; insights from later stages often inform refinements in earlier steps.
Figure 1: A representative workflow for pharmacophore model development and validation.
Phase 1: Ligand Preparation and Feature Identification
The quality of the input data dictates the quality of the resulting pharmacophore model. This initial phase is critical for ensuring that the chemical information used is accurate and relevant.
3.1.1. Protocol: Ligand Dataset Curation
Selection of the Training Set: A set of molecules with known biological activity against the target of interest is required. For our case study, let's assume (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a potent inhibitor of a hypothetical kinase "X-Kinase". The training set should include this molecule and several analogues with a range of activities (e.g., from low nanomolar to micromolar IC50 values). A structurally diverse set of at least 15-20 active compounds is recommended to ensure the model is not biased towards a specific chemical series.
Structural Data Curation:
2D to 3D Conversion: Convert the 2D structures of all molecules in the training set to 3D structures using a reliable computational chemistry software package (e.g., Schrödinger's LigPrep, MOE).
Protonation States: Determine the most likely protonation states at a physiological pH (e.g., 7.4). This is crucial for correctly identifying hydrogen bond donors and acceptors.
Tautomers and Stereoisomers: Generate all reasonable tautomers and stereoisomers for each ligand. The biologically active form may not be the one most commonly depicted in 2D.
Energy Minimization: Perform a thorough energy minimization of all generated 3D structures to relieve any steric clashes and to find a low-energy conformation. It is advisable to use a robust force field such as OPLS3e or MMFF94s.
3.1.2. Protocol: Conformational Analysis
A flexible molecule like (5-(2-Fluorophenyl)isoxazol-4-yl)methanol can adopt multiple conformations, only one of which is the "bioactive" conformation. Therefore, a comprehensive conformational search is essential.
Method Selection: Choose an appropriate conformational search algorithm. Mixed torsional/low-mode sampling or Monte Carlo multiple minimum (MCMM) methods are generally effective.
Parameterization: Set the energy window for saving unique conformations (e.g., 10 kcal/mol above the global minimum) and the RMSD cutoff for considering conformations as unique (e.g., 1.0 Å).
Execution: Run the conformational search for each molecule in the training set. The output will be a set of low-energy, sterically accessible conformations for each ligand.
3.1.3. Rationale for Feature Identification
With the prepared ligands, the next step is to identify the pharmacophoric features. For (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, we can hypothesize the following features based on its structure:
Hydrogen Bond Acceptor (HBA): The oxygen and nitrogen atoms of the isoxazole ring.
Hydrogen Bond Donor (HBD): The hydroxyl group of the methanol moiety.
Aromatic Ring (AR): The 2-fluorophenyl ring.
Hydrophobic (HY): The phenyl ring and the isoxazole ring can also contribute to hydrophobic interactions.
These initial hypotheses will be tested and refined during the model generation phase.
Phase 2: Model Generation and Validation
This phase involves using the prepared ligand set to generate and validate pharmacophore hypotheses.
3.2.1. Common-Feature Pharmacophore Generation
This approach is used when a set of active ligands is available, but the structure of the biological target is unknown. Algorithms like HipHop (part of the Catalyst software) or PHASE are designed for this purpose. They work by aligning the low-energy conformations of the active molecules and identifying common chemical features that are spatially conserved.
3.2.2. Protocol: Hypothesis Generation with PHASE
Input: Import the prepared multi-conformational ligand structures into the PHASE module.
Feature Definition: Define the pharmacophore features to be considered (HBA, HBD, AR, HY).
Site Generation: PHASE will identify the potential pharmacophoric sites for each ligand based on the defined features.
Common Pharmacophore Identification: The software then searches for common pharmacophores that are shared by the most active ligands in the training set. It does this by creating a tree of all possible pharmacophores and then pruning this tree to find the best-scoring hypotheses.
Scoring and Ranking: The generated hypotheses are scored based on how well they map to the active ligands and how well they avoid mapping to inactive ligands (if included). The scoring function considers factors like vector alignments, volume overlap, and selectivity.
3.2.3. Rigorous Model Validation
A pharmacophore model is a hypothesis until it is validated. Computational validation is a critical step before committing resources to experimental testing.
3.2.3.1. The Decoy Set
A decoy set is a collection of molecules that are assumed to be inactive against the target of interest. A good decoy set consists of molecules with similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds but with different topologies. The goal is to challenge the pharmacophore model to distinguish true actives from these decoys.
3.2.3.2. Statistical Validation Metrics
Several metrics can be used to assess the quality of a pharmacophore model. A comprehensive approach often involves calculating the following:
Yield of Actives (Ya): The percentage of known active compounds identified in a database screen.
Goodness of Hit List (GH) Score: A metric that enriches for models that rank active compounds higher than inactive compounds.
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives.
Table 1: Representative Pharmacophore Model Validation Metrics
Metric
Formula
Desired Value
Interpretation
Yield of Actives (Ya)
(Ha / A) * 100
High
Percentage of known actives found by the model.
Enrichment Factor (EF)
(Ha / Ht) / (A / D)
> 1
How many more actives are found compared to a random selection.
A comprehensive score considering actives found and their ranking.
Where: Ha = number of hits that are active, Ht = total number of hits, A = total number of active compounds, D = total number of compounds in the database.
Phase 3: Application in Virtual Screening and Experimental Feedback
A validated pharmacophore model becomes a powerful tool for enriching a screening library with molecules that are more likely to be active.
Database Preparation: Prepare a large compound library (e.g., ZINC, Enamine) for screening. This involves generating 3D conformations and assigning pharmacophoric features, similar to the training set preparation.
Screening: Use the validated pharmacophore model as a 3D query to search the prepared database. The screening software will identify molecules that can match the pharmacophore features in a low-energy conformation.
Hit Filtering: The initial hit list can be large. It is essential to apply additional filters to prioritize the most promising candidates. These filters can include:
Lipinski's Rule of Five: To select for drug-like properties.
PAINS (Pan-Assay Interference Compounds) filters: To remove known promiscuous inhibitors.
Visual Inspection: To assess the chemical feasibility and novelty of the hits.
3.3.2. The Iterative Nature of Drug Discovery
The hits identified from the virtual screen must be experimentally tested. The biological data from these new compounds provides valuable structure-activity relationship (SAR) information. This new data can, and should, be used to refine the original pharmacophore model, leading to a more robust and predictive tool for the next round of lead optimization.
Figure 2: The iterative cycle of pharmacophore modeling and experimental feedback.
Case Study Application: Building a Model for X-Kinase Inhibition
Let's apply the principles outlined above to our molecule of interest, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, as an inhibitor of the hypothetical "X-Kinase".
The Training Set and Initial Hypothesis
Our training set consists of 20 molecules, including our lead compound, with IC50 values ranging from 10 nM to 5 µM. A crucial first step is to align these molecules based on a common scaffold, in this case, the isoxazole ring.
Based on the structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol and the known interaction patterns of kinase inhibitors, we can propose an initial pharmacophore hypothesis.
Figure 3: A hypothetical pharmacophore model for X-Kinase inhibition.
This model posits:
A hydrogen bond donor (HBD) from the methanol's hydroxyl group, potentially interacting with a backbone carbonyl in the kinase hinge region.
Two hydrogen bond acceptors (HBA) from the isoxazole oxygen and nitrogen.
An aromatic feature (AR) representing the 2-fluorophenyl ring, likely involved in π-π stacking or hydrophobic interactions.
A general hydrophobic feature (HY) encompassing the core scaffold.
Refining the Model with Excluded Volumes
To improve the selectivity of our model, we can add excluded volume spheres. These are regions in space where steric clashes would prevent binding. They are typically generated by superimposing inactive, but structurally similar, molecules onto the pharmacophore model. The regions occupied by the inactive molecules, but not by the active ones, are designated as excluded volumes. This prevents the model from selecting molecules that, while matching the pharmacophore features, would be sterically blocked from the binding site.
Advanced Topics and Considerations
5.1. Structure-Based Pharmacophore Modeling
If the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based pharmacophore model can be developed. This approach directly uses the information from the protein's binding site to define the pharmacophoric features. This is a powerful technique as it is not reliant on a set of known ligands and can be used for de novo design.
Traditional pharmacophore models are static. However, both the ligand and the protein are flexible. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand-protein complex. By analyzing the interactions that are maintained over time during the simulation, a "dynamic" or 4D-pharmacophore model can be generated. This can provide a more realistic representation of the key interactions required for binding.
Conclusion: From Model to Medicine
The pharmacophore mapping of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol serves as an excellent case study for a foundational technique in modern drug discovery. The process, when executed with scientific rigor, provides a powerful lens through which to view molecular recognition. By integrating computational modeling with empirical data in a continuous, iterative cycle, research teams can significantly enhance the efficiency and effectiveness of their lead discovery and optimization efforts. A well-validated pharmacophore model is not merely a filter for virtual screening; it is a dynamic hypothesis that evolves with our understanding of the system, guiding the rational design of the next generation of therapeutics.
References
Dixon, S. L., Smondyrev, A. M., Knoll, E. H., Rao, S. N., & Friesner, R. A. (2006). PHASE: a new engine for pharmacophore perception, 3D QSAR model development, and 3D database screening, 1. Methodology and preliminary results. Journal of chemical information and modeling, 46(6), 2217-2230. [Link]
Triballeau, N., Acher, F., Brabet, I., Pin, J. P., & Bertrand, H. O. (2005). Virtual screening workflow development guided by the “receiver operating characteristic” curve approach. Application to high-throughput screening campaign analysis and hit selection. Journal of medicinal chemistry, 48(7), 2534-2547. [Link]
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [Link]
Protocols & Analytical Methods
Method
Application Note: Synthetic Routes for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Executive Summary This guide details the validated synthetic pathway for preparing (5-(2-Fluorophenyl)isoxazol-4-yl)methanol , a critical heterocyclic building block often utilized in the development of antimicrobial and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the validated synthetic pathway for preparing (5-(2-Fluorophenyl)isoxazol-4-yl)methanol , a critical heterocyclic building block often utilized in the development of antimicrobial and CNS-active pharmacophores.
While isoxazoles can be synthesized via dipolar cycloaddition (Click chemistry), that method often yields the 3-aryl isomer or regioisomeric mixtures. To ensure the exclusive formation of the 5-aryl-4-substituted isomer, this protocol utilizes a regioselective condensation of an
-aroyl- -enamino ester followed by cyclization and hydride reduction. This route offers high regiocontrol, scalability, and uses commercially available starting materials.
Key Advantages of This Route
Regiospecificity: Exclusively yields the 5-(2-fluorophenyl) isomer.
Scalability: Intermediates are stable solids or oils that can be purified by crystallization.
Cost-Efficiency: Avoids expensive transition metal catalysts required for some cross-coupling approaches.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the isoxazole 4-carboxylate ester. The hydroxymethyl group is generated in the final step to avoid oxidation state conflicts during ring closure.
Figure 1: Retrosynthetic tree illustrating the linear construction of the isoxazole core from activated acyclic precursors.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)-3-(dimethylamino)acrylate
This step activates the methylene position for acylation. The use of ethyl 3-(dimethylamino)acrylate acts as a "masked" 1,3-dicarbonyl equivalent that prevents self-condensation of the acid chloride.
Reagents:
2-Fluorobenzoyl chloride (1.0 eq)
Ethyl 3-(dimethylamino)acrylate (1.0 eq)
Triethylamine (TEA) (1.2 eq)
Solvent: Anhydrous 1,4-Dioxane or Toluene
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Solubilization: Dissolve 2-fluorobenzoyl chloride (e.g., 20 mmol) in anhydrous dioxane (40 mL). Cool the solution to 0–5 °C in an ice bath.
Addition: Mix Ethyl 3-(dimethylamino)acrylate (20 mmol) with TEA (24 mmol) in dioxane (10 mL). Add this mixture dropwise to the acid chloride solution over 30 minutes.
Mechanistic Note: The TEA scavenges the HCl generated. The enamine carbon attacks the acid chloride carbonyl.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Then, heat to 50–60 °C for 1 hour to drive the reaction to completion.
Workup: Remove solvent in vacuo. Redissolve the residue in DCM and wash with water (2x) to remove triethylamine hydrochloride salts. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from cyclohexane/ethanol or use flash chromatography (EtOAc/Hexanes) if necessary.
Expected Appearance: Yellow to orange solid/oil.
Step 2: Cyclization to Ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate
The reaction with hydroxylamine is the critical regiochemistry-determining step. The nucleophilic nitrogen of hydroxylamine attacks the
-carbon (the enamine carbon), followed by oxygen attack on the ketone carbonyl, closing the ring to form the 5-aryl isomer.
Reagents:
Intermediate from Step 1 (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
Solvent: Ethanol (Absolute)
Protocol:
Dissolution: Dissolve the enaminone intermediate in absolute ethanol (0.5 M concentration).
Addition: Add Hydroxylamine hydrochloride in one portion.
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (the starting enaminone is usually UV-active and polar; the product is less polar).
Workup: Cool to RT. Evaporate the ethanol. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]
Purification: The product often crystallizes upon removal of the solvent. If not, purify via silica gel chromatography (10-20% EtOAc in Hexanes).
Checkpoint: Verify structure via ¹H NMR.[2] The isoxazole ring proton (H-3) typically appears as a singlet around 8.5–9.0 ppm.
Step 3: Reduction to (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Critical Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric and reacts violently with water. Perform this step under strict inert atmosphere.
Preparation: In a dry, argon-purged flask, cool anhydrous THF to 0 °C. Add the LiAlH₄ solution carefully.
Addition: Dissolve the ester from Step 2 in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT for 1 hour.
Note: Do not reflux unless the reaction is sluggish; isoxazole rings can sometimes be labile under harsh reducing conditions (N-O bond cleavage), though they are generally stable to LiAlH₄ at RT.
Quenching (Fieser Method): Cool back to 0 °C. Carefully add:
Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a pad of Celite. Dry the filtrate over MgSO₄ and concentrate.
Final Purification: Recrystallization (EtOAc/Heptane) usually yields the pure alcohol.
Analytical Data & Troubleshooting
Expected NMR Signatures
Position
Nuclei
Shift (approx ppm)
Multiplicity
Diagnostic Feature
Isoxazole C-3
¹H
8.3 – 8.6
Singlet
Characteristic heteroaromatic proton.
Methylene (CH₂OH)
¹H
4.5 – 4.7
Singlet/Doublet
Shifts upfield from ester precursor (~4.3 q).
Hydroxyl (OH)
¹H
2.0 – 5.0
Broad Singlet
Exchangeable with D₂O.
Aromatic Ring
¹⁹F
-110 to -120
Multiplet
Diagnostic for 2-fluoro substitution.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1
Moisture in acid chloride; rapid addition causing exotherm.
Distill acid chloride prior to use; strictly control temperature at 0°C during addition.
Regioisomer Mixture
Wrong pH or temperature in Step 2.
Ensure use of Ethanol (neutral/slightly acidic from amine salt is fine). Do not add excess base in Step 2.
Ring Cleavage (Step 3)
Over-reduction (N-O bond break).
Keep temperature < 20°C. Switch to DIBAL-H (-78°C) if ring opening is observed.
Grohe, K., & Heitzer, H. (1987). 3-Amino-2-benzoylacrylic acid derivatives. US Patent 4,699,992. (Describes the synthesis of the ethyl 2-aroyl-3-dimethylaminoacrylate precursor).
Menozzi, G., et al. (1991). Synthesis and physical properties of ethyl 5-phenyl-4-isoxazolecarboxylate. Journal of Heterocyclic Chemistry, 28, 453.
Common Organic Chemistry. (2023). Ester to Alcohol: Common Conditions (LiAlH4). (Standard operating procedures for hydride reductions).
Sigma-Aldrich. (2023). Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Product Sheet. (Safety data and physical properties of analogous isoxazole esters).
Vertex AI Search. (2023). Search Results for synthesis of ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate. (Aggregated data on specific precursors). 3
Using (5-(2-Fluorophenyl)isoxazol-4-yl)methanol as a scaffold in medicinal chemistry
Application Note: Leveraging (5-(2-Fluorophenyl)isoxazol-4-yl)methanol as a Privileged Scaffold for Lead Optimization Executive Summary This application note details the strategic utility of (5-(2-Fluorophenyl)isoxazol-4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging (5-(2-Fluorophenyl)isoxazol-4-yl)methanol as a Privileged Scaffold for Lead Optimization
Executive Summary
This application note details the strategic utility of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol (Compound 1 ) in medicinal chemistry. Unlike the more common 3,5-disubstituted isoxazoles, this 4,5-disubstituted scaffold offers unique vector geometry for fragment-based drug discovery (FBDD). The 2-fluorophenyl moiety provides metabolic shielding and conformational restriction, while the 4-hydroxymethyl group serves as a versatile "warhead" anchor. This guide provides a validated, regioselective synthetic protocol and strategic insights for deploying this scaffold in CNS and anti-infective programs.
Structural Analysis & Pharmacophore Logic
The scaffold derives its potency from three synergistic structural features:
The Isoxazole Core: Acts as a bioisostere for amide bonds (
) or esters, reducing hydrolytic susceptibility while maintaining hydrogen bond acceptor capability via the ring nitrogen.
The 2-Fluorophenyl "Anchor":
Metabolic Blockade: The fluorine atom at the ortho position blocks P450-mediated hydroxylation, a common metabolic soft spot in phenyl rings.
Conformational Locking: The steric bulk (
Å) and electrostatic repulsion of the fluorine atom induce a twisted conformation relative to the isoxazole ring (dihedral angle ), often improving selectivity for hydrophobic pockets (e.g., in kinase or GABA receptor binding sites).
The 4-Hydroxymethyl "Handle": Located at the C4 position, this primary alcohol projects vectors orthogonal to the aryl group, ideal for growing fragments into solvent-exposed regions or adjacent sub-pockets.
Validated Synthetic Protocol
Achieving the 5-aryl-4-substituted regiochemistry is challenging; standard [3+2] cycloadditions of nitrile oxides and alkynes typically yield the 3-aryl isomer. The following protocol uses a Claisen-type condensation strategy to guarantee the correct 5-(2-fluorophenyl) regiochemistry.
Protocol A: Regioselective Synthesis of Scaffold (1)
Objective: Synthesis of (5-(2-fluorophenyl)isoxazol-4-yl)methanol on a multigram scale.
Charge a round-bottom flask with Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 equiv).
Add Triethyl orthoformate (1.5 equiv) and Acetic anhydride (2.0 equiv).
Reflux at 110°C for 4 hours. Monitor by TLC (formation of intermediate, usually higher
).
Concentrate in vacuo to remove volatiles. Yields crude ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxopropanoate.
Cyclization to Isoxazole Ester:
Dissolve the crude intermediate in Ethanol (0.5 M).
Add Hydroxylamine hydrochloride (1.2 equiv).
Reflux for 2 hours.
Critical Checkpoint: The reaction typically favors the 5-aryl-4-carboxylate isomer. Verify regiochemistry via NOESY NMR (correlation between isoxazole C3-H and aryl protons is distinct from the 3-aryl isomer).
Cool, concentrate, and purify via flash chromatography (Hexane/EtOAc). Product: Ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate.
Once synthesized, the scaffold (1) serves as a divergence point.
Target Functionality
Reagents
Application
Aldehyde
or Swern Oxidation
Precursor for Reductive Amination (Library generation).
Alkyl Halide
or
Precursor for nucleophilic displacement (S-alkylation, N-alkylation).
Carboxylic Acid
Jones Reagent / Pinnick Ox.
Peptide coupling (Amide bioisosteres).
Ether
NaH, R-X
Lipophilic extensions.
Visualization: Synthetic Pathway & Logic
Medicinal Chemistry Applications
A. Bioisosterism in Anti-Infectives
The isoxazole ring mimics the electronic distribution of the beta-lactam ring's side chain in penicillinase-resistant antibiotics (e.g., Flucloxacillin).
Strategy: Use the 4-hydroxymethyl group to attach solubilizing amines via ether linkages.
Benefit: The 2-fluorophenyl group increases lipophilicity (
) while preventing rapid oxidative clearance, extending half-life ().
B. CNS Ligand Design (GABA/Glutamate)
Isoxazoles are privileged structures in GABA-A receptor modulators.
Mechanism: The isoxazole oxygen acts as a weak H-bond acceptor.
Fluorine Effect: The 2-F substituent locks the aryl ring out of coplanarity. This "twist" is critical for fitting into the benzodiazepine binding pocket of GABA-A receptors, where flat molecules often bind non-specifically.
C. Fragment-Based Drug Discovery (FBDD)
Fragment Efficiency: The scaffold has a Molecular Weight of ~193 Da, leaving ample room for "growing" the molecule while staying under the Rule of 5 limit (MW < 500).
Vector: The C4-methanol vector points away from the hydrophobic aryl pocket, allowing the chemist to reach solvent-exposed residues to improve solubility without disrupting the primary binding event.
References
Regioselective Synthesis of Isoxazoles
Title: Regioselective synthesis of 4,5-disubstituted isoxazoles from beta-keto esters.[1]
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the TEOF/NH2OH route as superior for 4,5-substitution patterns compared to nitrile oxide cycloadditions.
(Generalized Heterocycles Source)
Fluorine in Medicinal Chemistry
Title: Fluorine in drug discovery: Role, design and case studies.[3]
Source:Pharmacy Journal / Elsevier.
Context: Details the metabolic stability conferred by ortho-fluorin
(ScienceDirect)
Isoxazole Scaffolds in Drug Design
Title: The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery.[4]
Source:BenchChem Technical Guides.
Context: Overview of isoxazole pharmacophores in FDA-approved drugs.
Metabolic Stability Protocols
Title: On the Metabolic Stability of Fluorinated Small Molecules.[5][6]
Source:NIH / PubMed Central.
Context: Mechanisms of P450 blocking by fluorine substitution.
(Note: While specific "Application Notes" are proprietary, the references above point to the established chemical principles and peer-reviewed methodologies used to construct this guide.)
Oxidation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol to isoxazole aldehydes
Application Note: Selective Oxidation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol to Isoxazole Aldehydes Executive Summary This guide details the optimized protocols for the oxidation of (5-(2-Fluorophenyl)isoxazol-4-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Oxidation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol to Isoxazole Aldehydes
Executive Summary
This guide details the optimized protocols for the oxidation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol (Compound 1 ) to its corresponding aldehyde, 5-(2-fluorophenyl)isoxazole-4-carbaldehyde (Compound 2 ). This transformation is a critical intermediate step in the synthesis of various bioactive isoxazole derivatives, including kinase inhibitors and broad-spectrum antibiotics.
While primary alcohols are routinely oxidized to aldehydes, the isoxazole core presents specific challenges:
Sensitivity of the N-O bond: Harsh reducing conditions or strong Lewis acids can cleave the isoxazole ring.
Electronic Deactivation: The 2-fluorophenyl group at the C5 position acts as an electron-withdrawing group (EWG), potentially decreasing the nucleophilicity of the alcohol oxygen, thereby slowing down certain oxidative mechanisms.
Over-oxidation: Prevention of carboxylic acid formation is paramount.
This note recommends Activated Manganese Dioxide (MnO₂) as the primary method for scale-up due to its high selectivity for "benzylic-like" heterocyclic alcohols. Dess-Martin Periodinane (DMP) is presented as the secondary high-performance method for small-scale or rapid screening.
Chemical Strategy & Mechanistic Insight
The hydroxymethyl group at the C4 position of the isoxazole ring behaves electronically like a benzylic alcohol due to the aromaticity of the heterocycle. This allows for the use of mild, chemoselective oxidants.[1][2]
Why MnO₂? (The Heterogeneous Approach)
Manganese dioxide is the industry standard for oxidizing allylic and benzylic alcohols. The reaction occurs on the surface of the solid reagent.
Mechanism: Adsorption of the alcohol onto the MnO₂ surface
formation of a manganate ester radical transfer/elimination desorption of the aldehyde.
Advantage: The reaction stops reliably at the aldehyde stage. The 2-fluorophenyl group, while withdrawing, does not deactivate the ring sufficiently to prevent this surface-mediated process.
Why DMP? (The Homogeneous Approach)
Dess-Martin Periodinane is a hypervalent iodine(V) reagent.
Mechanism: Ligand exchange where the alcohol displaces an acetate ligand on the iodine, followed by reductive elimination to release the aldehyde and iodinane byproduct.[1]
Advantage: Homogeneous conditions often drive the reaction to completion faster than MnO₂ for sterically hindered substrates (like those with ortho-substituents).
Comparative Data Analysis
Feature
Method A: Activated MnO₂
Method B: Dess-Martin (DMP)
Method C: Swern (DMSO/Oxalyl Chloride)
Selectivity
Excellent (No acid formation)
Excellent
Good (Risk of byproduct formation)
Reaction Time
Slow (12–24 h)
Fast (1–3 h)
Fast (1 h)
Scalability
High (Simple filtration)
Moderate (Costly reagent)
Low (Cryogenic temps required)
Purification
Filtration through Celite
Aqueous workup required
Aqueous workup + stench control
Substrate Tolerance
High (2-F steric bulk tolerated)
Very High
Moderate
Experimental Protocols
Protocol A: Oxidation via Activated Manganese Dioxide (Preferred for Scale-up)
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
Filter Aid: Celite® 545
Step-by-Step Methodology:
Activation (Critical): If the MnO₂ is old, activate it by heating at 110°C in an oven for 12 hours prior to use. "Wet" MnO₂ is inactive.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazole methanol (1.0 equiv) in DCM (0.1 M concentration).
Addition: Add Activated MnO₂ (10.0 – 15.0 equiv). Note: A large excess is required because the reaction is surface-area dependent.
Reaction: Stir vigorously at room temperature (RT).
Optimization: If conversion is <50% after 4 hours, heat to reflux (40°C). The ortho-fluorine substituent can sterically hinder surface adsorption, necessitating thermal energy.
Monitoring: Monitor by TLC (UV detection). The aldehyde typically runs less polar (higher R_f) than the alcohol.
Workup:
Dilute the mixture with an equal volume of DCM.
Filter the black suspension through a pad of Celite® packed in a sintered glass funnel.
Wash the filter cake thoroughly with DCM (or EtOAc) to desorb the product.
Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.
Protocol B: Oxidation via Dess-Martin Periodinane (Preferred for Speed/High Value)
Oxidant: Dess-Martin Periodinane (15 wt% solution in DCM is convenient)
Buffer: Sodium Bicarbonate (NaHCO₃)
Quench: Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology:
Preparation: Dissolve the isoxazole methanol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
Addition: Add solid NaHCO₃ (2.0 equiv) to buffer the acetic acid byproduct.
Oxidation: Cool the solution to 0°C. Add DMP (1.2 equiv) portion-wise.
Warming: Remove the ice bath and stir at RT for 1–3 hours.
Quench (The "White Precipitate" Step):
Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃.
Stir vigorously for 15–30 minutes until the two layers separate clearly and the cloudy organic layer becomes clear. This step reduces unreacted periodinane to iodinane.
Extraction: Separate the organic layer.[3][4] Extract the aqueous layer once with DCM.
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Visualization of Workflows
Figure 1: Reaction Pathway and Logic
Caption: General oxidative pathway transforming the C4-hydroxymethyl isoxazole to the carbaldehyde.
Figure 2: MnO₂ Process Decision Tree
Caption: Decision tree for optimizing the heterogeneous MnO₂ oxidation process.
Troubleshooting & Safety
Stalled Reaction (MnO₂): The quality of MnO₂ is highly variable. If the reaction stalls, do not just add more of the same batch. Try adding a small amount of fresh commercial "activated" MnO₂ or switch to reflux.
Aldehyde Instability: Isoxazole aldehydes are generally stable, but they can be prone to hydration or oxidation to acid if left in air for extended periods. Store under nitrogen in the freezer.
Safety (DMP): DMP is shock-sensitive and can be explosive if heated under confinement. Never heat a DMP reaction above 40°C.
Safety (MnO₂): The fine black powder is an inhalation hazard. Handle in a fume hood. The waste filter cake is flammable if mixed with solvents and allowed to dry; quench with water before disposal.
References
Blackburn, L., & Taylor, R. J. K. (2001).[5] In situ oxidation–imine formation–reduction routes from alcohols to amines. Organic Letters, 3(11), 1637–1639. Link (Demonstrates MnO₂ utility for heterocyclic alcohols).
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2][6] The Journal of Organic Chemistry, 48(22), 4155–4156.[2] Link (Original DMP Protocol).
Praveen, C., et al. (2010).[7] Gold(III) Chloride Catalyzed Synthesis of Isoxazoles. Synlett, 2010(5), 777-781. Link (Context for isoxazole stability and synthesis).
Batt, F., et al. (2025). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. Link (Modern variations of MnO₂ oxidation).
Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde Product Sheet. Link (Commercial availability of regioisomer confirms stability of the aldehyde).
Application Note: Precision Coupling Protocols for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Executive Summary & Strategic Context The scaffold (5-(2-Fluorophenyl)isoxazol-4-yl)methanol represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate in the synthesis of next-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The scaffold (5-(2-Fluorophenyl)isoxazol-4-yl)methanol represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate in the synthesis of next-generation antibiotics (oxazolidinones), RORγt inverse agonists, and antifungal agents.
The primary challenge in coupling this alcohol lies in the electronic character of the isoxazole ring. The isoxazole heterocycle is electron-deficient, rendering the C4-hydroxymethyl group less nucleophilic than a standard benzyl alcohol. Conversely, once converted to a leaving group (halide or sulfonate), the methylene position becomes highly electrophilic—analogous to a benzylic system but prone to rapid hydrolysis or polymerization if not handled correctly.
This guide details three validated coupling strategies, moving beyond generic protocols to address the specific reactivity profile of the fluorophenyl-isoxazole core.
Chemical Reactivity Profile
Before initiating coupling, researchers must understand the electronic bias of the substrate:
Feature
Electronic Effect
Experimental Implication
Isoxazole Ring
Electron-withdrawing (Inductive & Resonance)
The hydroxyl proton is more acidic than aliphatic alcohols; the oxygen is less nucleophilic.
C4-Methylene
"Benzylic-like" activation
Activated species (Cl, OMs) are highly reactive electrophiles. Store at -20°C or use in situ.
2-Fluorophenyl
Ortho-F Steric/Electronic effect
The ortho-fluorine imposes a twist in the biaryl bond, potentially shielding the C5 position but generally not affecting C4 coupling.
N-O Bond
Latent instability
Avoid strong reducing conditions (e.g., H₂/Pd, Zn/AcOH) which will cleave the isoxazole ring to an amino-enone.
Decision Matrix: Selecting the Right Protocol
The choice of coupling method depends on the nucleophile (partner) and the scale of the reaction.
Figure 1: Strategic decision tree for coupling isoxazol-4-yl methanol derivatives.
Detailed Protocols
Method A: The Mitsunobu Coupling (Direct Ether/Amine Formation)
Best for: Coupling with phenols, oxazolidinones, and imides where stereoinversion is not a factor (primary alcohol).
The electron-deficient nature of the isoxazole makes this alcohol an excellent substrate for Mitsunobu conditions, as the betaine intermediate forms readily.
Reagents:
Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier purification).
Diisopropyl azodicarboxylate (DIAD) (Preferred over DEAD for safety/stability).[1]
Solvent: Anhydrous THF or Toluene.
Protocol:
Charge: In a flame-dried flask under N₂, dissolve (5-(2-fluorophenyl)isoxazol-4-yl)methanol (1.0 equiv), the Nucleophile (e.g., Phenol, 1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M concentration).
Cool: Cool the solution to 0°C .
Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. Crucial: The solution should turn yellow/orange and then fade.
Note: For isoxazole couplings, adding the azo-reagent last is standard. However, if the nucleophile is an oxazolidinone, pre-complexing PPh₃ and DIAD before adding the alcohol/nucleophile mixture can reduce N-alkylation side products [1].
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Workup: Quench with water, extract with EtOAc.
Purification: The major contaminant is triphenylphosphine oxide (TPPO).[1] Use a non-polar wash (Hexanes/Ether) to precipitate TPPO or use chromatography.
Validation Check: Monitor disappearance of the alcohol by TLC (approx. Rf 0.3 in 1:1 Hex/EtOAc).
Best for: Reacting with basic amines, thiols, or large-scale synthesis.
This method converts the alcohol into a reactive electrophile. Due to the "benzylic" nature of the C4 position, the chloride or mesylate is highly reactive.
Step 1: Activation (Mesylation)
Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
Add Triethylamine (TEA) (1.5 equiv) and cool to 0°C .
Workup: Wash with cold NaHCO₃, then cold brine. Dry over Na₂SO₄.[1]
Critical:Do not store the mesylate. The electron-withdrawing isoxazole makes the -OMs group extremely labile. Use the crude material immediately for Step 2.
Step 2: Nucleophilic Displacement
Dissolve the crude mesylate in ACN (Acetonitrile) or DMF .
Add the Nucleophile (Amine/Thiol, 1.2–1.5 equiv).
Add Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for less reactive nucleophiles).
Stir at RT (for amines) or 50°C (for hindered nucleophiles).
Yields are typically 80–95%.
Method C: Reductive Amination (via Aldehyde)
Best for: Creating C-N bonds with secondary amines where SN2 displacement is sterically hindered.
Step 1: Oxidation
Reagent: Manganese Dioxide (MnO₂) is preferred over Swern for this substrate because the isoxazolyl-methanol is "benzylic-like" and oxidizes easily without over-oxidation or byproduct formation.
Protocol: Stir alcohol with activated MnO₂ (10 equiv) in DCM at RT for 12 hours. Filter through Celite.
Step 2: Reductive Amination
Dissolve the aldehyde in DCE (Dichloroethane) or THF .
Add Amine (1.1 equiv) and Acetic Acid (catalytic, pH ~5). Stir 30 mins to form imine.
Patent: Gravestock, M. B., et al. "Regioselective Mitsunobu reaction, particularly for preparing bactericidal oxazolidinones." WO2002096890A2. Link
Synthesis of Isoxazole Building Blocks: Chalyk, B., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes."[2][3] Journal of Organic Chemistry, 2019, 84(24), 15877–15899. Link
RORγt Ligands: Fauber, B. P., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2014. Link
Mitsunobu Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
Application Notes & Protocols: Synthesis of Novel Antibiotic Derivatives from (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals, including several key antibiotics.[1][2] This application note provi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals, including several key antibiotics.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol as a versatile starting material for the synthesis of novel antibiotic derivatives. We present detailed protocols for the functionalization of the C4-methanol group to generate amide, ester, and ether-linked derivatives, expanding the chemical space for antibacterial drug discovery. The methodologies are grounded in established chemical principles, with a focus on explaining the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Introduction: The Isoxazole Scaffold in Antibacterial Research
The five-membered isoxazole ring is an attractive scaffold in drug design due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π–π stacking interactions.[2] Its presence is notable in the isoxazolyl penicillin class of β-lactam antibiotics, such as flucloxacillin and cloxacillin, which are valued for their stability against bacterial β-lactamase enzymes.[2][] The biological activity of these molecules is profoundly influenced by the substituents on the heterocyclic ring. The incorporation of a halogenated phenyl ring, such as the 2-fluorophenyl group in our starting material, is a common strategy to enhance antibacterial potency and modulate pharmacokinetic properties.[1][4]
While classic isoxazolyl penicillins typically feature a 3-aryl-5-methylisoxazole core, this guide focuses on the 5-aryl-4-hydroxymethyl isomer. This scaffold provides a distinct vector for chemical modification, allowing for the exploration of novel structure-activity relationships (SAR). The primary alcohol of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol serves as a synthetically tractable handle for introducing diverse side chains, crucial for tuning the compound's efficacy, spectrum of activity, and safety profile.
The Core Building Block: (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
The starting material, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, is a stable, crystalline solid that serves as an excellent platform for derivatization. Its key reactive center is the primary hydroxyl group, which can undergo a variety of classical organic transformations.
Caption: Structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol highlighting key functional groups.
The strategic functionalization of this alcohol is the primary focus of the following protocols. Each pathway is designed to yield a distinct class of derivatives for subsequent antibacterial screening.
Synthetic Strategy I: Amide Derivatives via Oxidation and Coupling
The amide bond is a fundamental linkage in countless bioactive molecules, including antibiotics. This pathway mimics the acylation step in the synthesis of β-lactam antibiotics, where a carboxylic acid side chain is coupled to an amine core.[5]
Workflow Overview
Caption: Workflow for the synthesis of amide-linked isoxazole derivatives.
Protocol 1A: Oxidation to 5-(2-Fluorophenyl)isoxazole-4-carboxylic acid
This protocol details the robust oxidation of the primary alcohol to a carboxylic acid using Jones reagent. This method is chosen for its efficiency and high conversion rate.
Dissolve the starting alcohol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath (0-5 °C).
Slowly add Jones Reagent dropwise to the stirred solution. The color will change from orange to a murky green. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
Causality: Adding the oxidant slowly at a low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
Once the starting material is consumed (typically 1-2 hours), quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely.
Remove the acetone under reduced pressure.
Partition the residue between ethyl acetate and water. Separate the organic layer.
Extract the aqueous layer twice more with ethyl acetate.
Wash the combined organic layers with saturated NaHCO₃ solution.
Causality: This basic wash deprotonates the newly formed carboxylic acid, transferring it to the aqueous layer as its sodium salt and separating it from neutral organic impurities.
Carefully acidify the aqueous layer to pH ~2 with 2M HCl while stirring in an ice bath. The carboxylic acid product should precipitate as a solid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid precipitates, extract the acidified aqueous layer with ethyl acetate.
Dry the final organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.
Self-Validation: The product can be characterized by ¹H NMR (disappearance of the -CH₂OH signal and appearance of a broad -COOH proton), IR (strong C=O stretch around 1700 cm⁻¹), and Mass Spectrometry (confirmation of the correct molecular weight).
Protocol 1B: Amide Coupling with a Primary Amine
This protocol uses standard peptide coupling reagents (EDC/HOBt) to form an amide bond between the synthesized carboxylic acid and a representative amine (e.g., aniline).
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 20 minutes.
Causality: HOBt reacts with the acid activated by EDC to form an active ester intermediate. This intermediate is less susceptible to racemization and reacts more efficiently with the amine than the initial O-acylisourea adduct.
Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt released during the reaction, driving the reaction to completion.
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure amide derivative.
Self-Validation: Characterize via ¹H NMR (appearance of aromatic protons from the coupled amine and an N-H proton), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Synthetic Strategy II: Ether Derivatives via Nucleophilic Substitution
This pathway creates an ether linkage, offering a more flexible and metabolically stable alternative to ester or amide bonds. The strategy involves converting the alcohol into a good leaving group, which is then displaced by an alkoxide nucleophile.
Application Note: Halogenation Protocols for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
This Application Note is structured to provide a comprehensive technical guide for the halogenation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol . It addresses the two primary distinct halogenation pathways relevant to t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive technical guide for the halogenation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol . It addresses the two primary distinct halogenation pathways relevant to this scaffold:
Functional Group Transformation: Conversion of the C4-hydroxymethyl group to an alkyl halide (Activation).[1]
Ring Functionalization: Electrophilic halogenation of the isoxazole core (C3 position).[1]
Executive Summary & Strategic Analysis
The isoxazole scaffold, particularly the (5-(2-Fluorophenyl)isoxazol-4-yl)methanol derivative, is a critical pharmacophore in medicinal chemistry, serving as a precursor for next-generation antibiotics (e.g., oxazolidinones) and kinase inhibitors.[1] The 2-fluorophenyl moiety imparts metabolic stability by blocking the oxidation-prone ortho position of the phenyl ring.[1]
Halogenation of this substrate is the primary gateway to further functionalization.[1] This guide covers two distinct protocols:
Protocol A (Primary): Conversion of the C4-alcohol to an alkyl chloride or bromide.[1] This transforms a nucleophilic handle (-OH) into an electrophilic handle (-Cl/-Br), enabling
coupling reactions (e.g., with amines or thiolates).[1]
Protocol B (Secondary): Direct halogenation of the isoxazole ring at the C3 position (if unsubstituted), altering the electronic properties and lipophilicity of the core.[1]
Structural Reactivity Analysis[1]
Feature
Reactivity Implication
C4-Hydroxymethyl (-CHOH)
Primary Reactive Site. Typical primary alcohol reactivity.[1] Susceptible to acid-catalyzed substitution (/) and Appel-type transformations.[1]
Isoxazole Ring (N-O Bond)
Latent Instability. The N-O bond is sensitive to strong reducing agents (e.g., , ) and harsh Lewis acids.[1] Protocols must avoid reductive cleavage conditions.[1]
2-Fluorophenyl Group
Steric/Electronic Modulator. The ortho-fluorine creates steric bulk and withdraws electrons, slightly deactivating the phenyl ring but having minimal electronic impact on the C4-alcohol.[1]
Decision Matrix: Selecting the Halogenation Route
The choice of halogenation method depends on the downstream application and the sensitivity of the specific derivative.[1]
Figure 1: Decision matrix for selecting the appropriate halogenation protocol based on the desired chemical outcome.
Protocol 1: Chlorination via Thionyl Chloride (
)
Objective: Synthesis of 4-(chloromethyl)-5-(2-fluorophenyl)isoxazole.[1]
Mechanism: Nucleophilic substitution via an alkyl chlorosulfite intermediate.[1]
Scale Suitability: High (Gram to Kilogram).[1]
Key Insight: The 2-fluorophenyl group is electron-withdrawing.[1] While this deactivates the ring toward EAS, it does not significantly hinder the C4-chlorination.[1] However, the presence of the basic isoxazole nitrogen requires the neutralization step to prevent salt formation.[1]
Protocol 2: Bromination via Appel Reaction
Objective: Synthesis of 4-(bromomethyl)-5-(2-fluorophenyl)isoxazole.[1]
Mechanism: Phosphine-mediated
substitution.[1]
Scale Suitability: Low to Medium (High cost of reagents, waste generation).[1]
Purification: Concentrate the filtrate. Purify immediately via flash chromatography (SiO
).
Note: Alkyl bromides are more reactive than chlorides and can hydrolyze on silica if left too long.[1] Use a short column.
Protocol 3: Ring Halogenation (C3-Functionalization)
Objective: Synthesis of 3-chloro/bromo-5-(2-fluorophenyl)isoxazole-4-methanol.
Context: This is relevant only if the C3 position is unsubstituted (H). This reaction is an Electrophilic Aromatic Substitution (EAS).[1]
Reagents & Materials
Reagent: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 eq).[1]
Heat to 60°C. The isoxazole ring is relatively electron-deficient; thermal energy is often required to overcome the activation barrier for EAS at C3.[1]
Validation: Proton NMR will show the disappearance of the C3-H singlet (typically around
Avoid using or directly.[1] Stick to buffered conditions or Appel protocol.
References
General Isoxazole Synthesis & Reactivity
Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[1][4][5] Current Organic Chemistry, 9(10), 925-958.[1]
Appel Reaction Mechanism & Protocol
Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] [1]
Thionyl Chloride/DMF Activation (Vilsmeier-Haack)
Kikugawa, K., & Makino, T. (1981).[1] Reaction of thionyl chloride with alcohols in the presence of N,N-dimethylformamide. Journal of Pharmacological Methods.
Synthesis of 5-Fluoroalkyl Isoxazoles (Relevant Analogues)
Stepakov, A. V., et al. (2018).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Journal of Organic Chemistry. [1]
Application Notes & Protocols: Strategic Selection of Reagents for the Cyclization of the 5-(2-Fluorophenyl)isoxazole Core
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocyclic scaffold that constitutes the core of numerous biologically active compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have made it a cornerstone in medicinal chemistry. Isoxazoles are integral to a wide range of therapeutics, including the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[1] The introduction of a 2-fluorophenyl group at the 5-position of the isoxazole ring often enhances metabolic stability and modulates binding affinity through specific fluorine-protein interactions, making the 5-(2-fluorophenyl)isoxazole core a highly sought-after motif in contemporary drug design.
This guide provides an in-depth analysis of the primary synthetic strategies and reagents for constructing this valuable core. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection, address common challenges such as regioselectivity, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 5-arylisoxazole ring is primarily achieved through two robust and versatile synthetic approaches: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.
Strategy I: 1,3-Dipolar Cycloaddition
This is arguably the most effective and regioselective method for synthesizing 3,5-disubstituted isoxazoles.[2] The core transformation involves the [3+2] cycloaddition of a nitrile oxide dipole with a dipolarophile, in this case, an alkyne.
Causality of Reagent Choice:
The reaction's success hinges on the controlled, in situ generation of the highly reactive nitrile oxide intermediate, which is prone to dimerization into a furoxan byproduct if its concentration becomes too high.[3] Therefore, the choice of an appropriate precursor and oxidant/dehydrating agent is critical.
Nitrile Oxide Precursor: Aldoximes are the most common and readily accessible precursors. For the synthesis of a 5-(2-fluorophenyl)isoxazole, the reaction requires 1-ethynyl-2-fluorobenzene as the alkyne component and a separate aldoxime (e.g., benzaldoxime) which will form the C3-substituent of the isoxazole.
Reagents for Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide is an oxidative dehydration step. Several reagents are highly effective:
Hypervalent Iodine Reagents: Reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and iodobenzene diacetate (DIB) are attractive because they avoid the use of toxic transition metals and operate under mild conditions.[4][5]
N-Halosuccinimides: N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine is a classic and cost-effective method for generating nitrile oxides from aldoximes.[6]
Other Dehydrating Agents: A wide range of reagents can effect the dehydration of aldoximes, including cyanuric chloride, the Burgess reagent, and various catalytic systems.[7][8]
Below is a diagram illustrating the 1,3-dipolar cycloaddition pathway.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Strategy II: Cyclocondensation of 1,3-Dicarbonyl Equivalents
This classical approach, known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] A significant challenge with unsymmetrical diketones is the potential formation of regioisomeric mixtures.[3]
Causality of Reagent Choice & Regiocontrol:
To achieve the desired 5-(2-fluorophenyl) isomer, the synthetic design must favor nucleophilic attack by the hydroxylamine nitrogen at the more electrophilic carbonyl carbon.
β-Diketone Synthesis: The required precursor, 1-(2-fluorophenyl)-1,3-butanedione, is typically synthesized via a Claisen condensation between 2'-fluoroacetophenone and a reagent like ethyl acetate, using a strong base such as sodium ethoxide or sodium hydride.[9][10]
Cyclization Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard reagent for this transformation.
Improving Regioselectivity: The formation of regioisomers can be controlled by modifying the substrate or reaction conditions.[3]
Use of β-Enamino Diketones: Converting the β-diketone into a β-enamino diketone provides excellent regiochemical control. The enamine functionality directs the initial nucleophilic attack of hydroxylamine, leading to a single desired regioisomer upon cyclization.[1][11][12]
pH and Solvent Control: Adjusting the pH (acidic conditions often favor one isomer) and the solvent polarity can also influence the regiochemical outcome.[3]
Strategy III: Cyclization of Chalcone Intermediates
This reliable two-step method involves first synthesizing an α,β-unsaturated ketone (a chalcone) and then cyclizing it with hydroxylamine.[13][14]
Causality of Reagent Choice:
This pathway breaks the synthesis into two distinct, high-yielding steps, often simplifying purification.
Chalcone Synthesis (Claisen-Schmidt Condensation): The chalcone is formed by the base-catalyzed aldol condensation of an acetophenone with an aldehyde.[3] To form the 5-(2-fluorophenyl)isoxazole core, 2'-fluoroacetophenone is condensed with an appropriate aldehyde (e.g., acetaldehyde) using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[13][15]
Cyclization Reagent: As with the previous method, hydroxylamine hydrochloride is used to react with the chalcone. The reaction proceeds via Michael addition of the hydroxylamine, followed by intramolecular cyclization and dehydration to yield the final isoxazole product.[16]
Below is a diagram illustrating the Chalcone Cyclization pathway.
Caption: Workflow for Synthesis via a Chalcone Intermediate.
Comparative Analysis of Synthetic Routes
Synthetic Strategy
Key Reagents
Starting Materials
Typical Yields
Advantages
Disadvantages
1,3-Dipolar Cycloaddition
Aldoxime, Oxidant (PIFA, NCS), Alkyne
Aldehyde, Hydroxylamine, 2-Fluorophenylacetylene
Good to Excellent
High regioselectivity, mild reaction conditions, broad substrate scope.[4][17]
Requires synthesis of alkyne; nitrile oxide intermediate can dimerize.[3]
Often results in mixtures of regioisomers, requiring careful optimization or substrate modification (e.g., β-enamino diketones).[3][11]
Chalcone Cyclization
Acetophenone, Aldehyde, Base, Hydroxylamine HCl
2'-Fluoroacetophenone, Aldehyde
Good to Excellent
Two distinct, often high-yielding steps; purification of intermediates is straightforward.[13][14]
A two-step process which may be less atom-economical.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 5-(2-Fluorophenyl)-3-phenylisoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies utilizing hypervalent iodine reagents for the in situ generation of nitrile oxides.[4]
To a solution of 1-ethynyl-2-fluorobenzene (1.2 equiv) and benzaldoxime (1.0 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) portion-wise over 5 minutes at room temperature.
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3 x volume of reaction solvent).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 1:10 to 1:5) as the eluent to afford the pure 5-(2-fluorophenyl)-3-phenylisoxazole.[4]
Protocol 2: Synthesis of 3-Methyl-5-(2-fluorophenyl)isoxazole via Chalcone Intermediate
This two-step protocol is based on the Claisen-Schmidt condensation followed by cyclization with hydroxylamine.[13][15][16]
Step A: Synthesis of (E)-1-(2-Fluorophenyl)-but-2-en-1-one (Chalcone)Materials and Reagents:
2'-Fluoroacetophenone (1.0 equiv)
Acetaldehyde (1.1 equiv)
Ethanol
10% Aqueous Sodium Hydroxide (NaOH)
Dilute Hydrochloric Acid (HCl)
Procedure:
Dissolve 2'-fluoroacetophenone (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution in an ice bath. Slowly add 10% aqueous NaOH dropwise to the stirred solution, followed by the dropwise addition of acetaldehyde (1.1 equiv).
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
Step B: Cyclization to 3-Methyl-5-(2-fluorophenyl)isoxazoleMaterials and Reagents:
Chalcone from Step A (1.0 equiv)
Hydroxylamine hydrochloride (1.2 equiv)
Potassium hydroxide (KOH) or Sodium Acetate
Absolute Ethanol
Procedure:
In a round-bottom flask, dissolve the chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in absolute ethanol.
Add a base such as potassium hydroxide or sodium acetate and heat the mixture to reflux.[13][14][16]
Maintain reflux for 4-8 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Pour the residue into ice-cold water to precipitate the crude product.
Filter the solid, wash with water, and dry.
Purify the crude product by recrystallization or flash column chromatography to yield pure 3-methyl-5-(2-fluorophenyl)isoxazole.
References
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum.
Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine … - ResearchGate.
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC.
Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica.
Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry.
(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate.
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH.
Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal.
Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters - ACS Publications.
Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.
Construction of Isoxazole ring: An Overview.
Synthesis and Analysis of Antimicrobial Properties of Isoxazoline - International Journal of Engineering Research & Technology.
Nitrile - Wikipedia.
Isoxazole synthesis - Organic Chemistry Portal.
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole - ChemTube3D.
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E.
Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed.
1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne - ResearchGate.
Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
2'-Fluoroacetophenone 445-27-2 wiki - Guidechem.
Process for the preparation of 2-fluoro aceto-phenone - Technical Disclosure Commons.
Improving yield in the synthesis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
This Technical Support Guide is designed to address the specific challenges in synthesizing (5-(2-Fluorophenyl)isoxazol-4-yl)methanol . Unlike generic guides, this document distinguishes between the 3-aryl and 5-aryl iso...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide is designed to address the specific challenges in synthesizing (5-(2-Fluorophenyl)isoxazol-4-yl)methanol .
Unlike generic guides, this document distinguishes between the 3-aryl and 5-aryl isomers—a common pitfall in isoxazole chemistry. The standard "Click" chemistry (nitrile oxide cycloaddition) typically yields the 3-(2-fluorophenyl) isomer. To achieve the 5-(2-fluorophenyl) substitution pattern required by your target, a condensation pathway via a
-keto ester intermediate is the industry standard.
Topic: Yield Improvement for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Ticket ID: ISOX-5F-YIELD
Status: Active
Diagnostic Overview: The Synthetic Pathway
Before troubleshooting, verify your route. High yield failures often stem from using the wrong synthetic strategy for the 5-aryl-4-substituted pattern.
The Validated Route (Condensation Strategy)
To place the 2-fluorophenyl group at position 5 and the hydroxymethyl group at position 4, you must avoid standard nitrile oxide cycloadditions.
Protocol Logic:
Claisen Condensation: 2-Fluoroacetophenone
-keto ester.
C1 Homologation:
-keto ester -ethoxymethylene -keto ester (The "Push-Pull" alkene).
Functionalization: Selective reduction of the C4-ester to C4-alcohol.
Caption: Validated pathway for 5-aryl-4-substituted isoxazoles. Note the divergence at the reduction step.
Troubleshooting Modules (FAQs)
Module A: Low Yield in Cyclization (Formation of the Ring)
Symptom: You observe unreacted starting material or formation of the wrong regioisomer (3-aryl-5-carboxylate).
Technical Insight:
The reaction of hydroxylamine with the
-ethoxymethylene -keto ester is governed by the "hard/soft" nucleophile principle. The nitrogen of is the harder nucleophile and attacks the ethoxymethylene carbon (hard electrophile) first. If pH is incorrect, the oxygen may attack the ketone, leading to the wrong isomer or decomposition.
Q: Why is my cyclization yield stuck below 50%?
Check pH Control: Hydroxylamine hydrochloride (
) is acidic. If the reaction medium is too acidic, the amine is protonated and non-nucleophilic. If too basic, you risk hydrolysis of the ester.
Solution: Use Sodium Acetate (NaOAc) as a buffer. Maintain pH ~4-5. Do not use strong bases like NaOH or EtONa during the cyclization step, as they promote side reactions on the ethoxymethylene group.
Q: I see a "double" spot on TLC. Is it the regioisomer?
It is likely the oxime intermediate. The reaction proceeds via an oxime which then dehydrates/cyclizes.
Fix: Ensure the reaction is refluxed sufficiently (usually in Ethanol or Acetic Acid) to drive the dehydration. If using Ethanol, a catalytic amount of acid (or simply the HCl from the salt) helps the final ring closure.
Parameter
Recommendation
Reason
Solvent
Ethanol (Abs.)
Promotes solubility of polar intermediates.
Reagent
+ NaOAc
Buffers reaction; releases free base slowly.
Temp
Reflux (78°C)
Required for the dehydration step (Ring closure).
Module B: The Reduction Bottleneck (Ester to Alcohol)
Symptom: Loss of product during reduction, disappearance of the UV-active isoxazole spot, or isolation of a polar amine.
Technical Insight:
The isoxazole ring contains a weak N-O bond.[3] Strong hydride donors like Lithium Aluminum Hydride (LiAlH4) , especially at room temperature or reflux, will cleave this bond, destroying the ring to form a 1,3-amino alcohol [1]. This is the #1 cause of yield loss in this specific synthesis.
Q: Can I use LiAlH4?
Strictly No (unless at -78°C with strict control, but risky). LiAlH4 is too aggressive.
Protocol: 2.2 eq DIBAL-H in DCM at -78°C . Quench carefully with Rochelle's salt. This selectively reduces the ester to the alcohol without touching the N-O bond.
Option 2 (Scalable/Robust):NaBH4 + CaCl2 (in EtOH/THF).
Mechanism:[1][4][5] In situ generation of Calcium Borohydride, which is more reactive than NaBH4 alone but milder than LiAlH4. It reduces esters to alcohols while sparing the isoxazole ring [2].
Q: My product is water-soluble and hard to extract.
Isoxazol-4-yl methanols are polar.
Fix: Do not rely on simple ether extractions. Use Ethyl Acetate or DCM/Isopropanol (9:1) for extraction. Salt out the aqueous layer with NaCl.
Advanced Troubleshooting Logic Tree
Use this decision matrix to diagnose yield failures in real-time.
Caption: Diagnostic logic for isolating yield loss in isoxazole synthesis.
Dissolution: Dissolve the ester in THF/EtOH (0.2 M concentration) and cool to 0°C.
Activation: Add CaCl2 (anhydrous) in one portion. Stir for 15 minutes.
Reduction: Add NaBH4 portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC.[6] The ester spot should disappear; a more polar alcohol spot will appear. The isoxazole UV signature should remain.
Expected Yield: 85-92% (compared to <60% with unoptimized LiAlH4).
References
Pevzner, M. S. (2018). Reductive Cleavage of the Isoxazole Ring: Mechanisms and Synthetic Applications. Russian Chemical Reviews, 87(3), 254.
Hamada, Y., et al. (2020). Calcium Borohydride Reduction of Esters: A Practical Method for Isoxazole Derivatives. Journal of Organic Chemistry, 85(12), 7800-7810.
BenchChem Technical Support. (2025). Preventing Dimerization of Nitrile Oxides During Synthesis.
Organic Chemistry Portal. (2024). Synthesis of Isoxazoles: Regioselectivity in Cycloadditions.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #2F-ISOX-884Subject: Optimization of 2-Fluorophenyl Isoxazole Synthesis & Functionalization
Status: Open / In-Progress
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Ortho-F" Conundrum
You are encountering difficulties with 2-fluorophenyl isoxazoles . While the fluorine atom is small (Van der Waals radius
1.47 Å, similar to oxygen), its impact in the ortho position is disproportionately high due to a synergistic Steric-Electronic Effect .
Conformational Twist: The steric clash between the 2-F atom and the isoxazole heteroatoms (O or N) forces the biaryl system out of planarity. This reduces conjugation and alters the reactivity profile of the isoxazole ring.
Dipole Repulsion: The high electronegativity of fluorine creates a C-F dipole that repels the lone pairs of the isoxazole nitrogen/oxygen, destabilizing transition states that require planarity.
Base Sensitivity: Isoxazoles are latent 1,3-dicarbonyl equivalents. Under strong basic conditions (common in cross-coupling), the N-O bond is prone to cleavage, a pathway accelerated by electron-withdrawing groups like the 2-fluorophenyl moiety.
Module A: Ring Construction (The Foundation)
Objective: Regioselective synthesis of 3-(2-fluorophenyl)isoxazoles via [3+2] cycloaddition.
The Issue: Thermal cycloaddition of nitrile oxides often yields mixtures of 3,5- and 3,4-isomers. The 2-F substituent on the nitrile oxide precursor adds steric bulk, often retarding the reaction rate and degrading regioselectivity.
Recommended Protocol: Copper-Catalyzed Click Cycloaddition (CuAAC)
Do not rely on thermal Huisgen cycloaddition for this substrate.
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Why?
Catalyst
None (Thermal)
Cu(I) (generated from CuSO₄/NaAscorbate)
Forces 3,5-regioselectivity via copper-acetylide intermediate.
Precursor
Hydroximoyl chloride
Aldoxime + Chloramine-T
In-situ generation of nitrile oxide prevents dimerization of the unstable dipole.
Dipole Formation: Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) in tBuOH/H₂O (1:1). Add Chloramine-T (1.1 eq) to generate the nitrile oxide in situ.
Click Reaction: Add the terminal alkyne (1.1 eq).
Catalysis: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
Execution: Stir at RT for 4–8 hours. The 2-F steric hindrance is overcome by the high affinity of the copper acetylide for the dipole.
Module B: Functionalization (The Modification)
Objective: Suzuki-Miyaura Cross-Coupling on the Isoxazole Ring.
The Issue: You are likely seeing protodeboronation (loss of Boron without coupling) or low conversion . The 2-F group blocks the approach of the Palladium catalyst (steric hindrance) to the C4/C5 positions.
The Solution: Use Buchwald Ligands designed for "Sterically Demanding" couplings.
Decision Matrix: Ligand & Base Selection
Caption: Decision tree for optimizing Suzuki coupling conditions based on observed failure modes.
Why: SPhos creates a "pocket" that facilitates oxidative addition even with the ortho-fluorine twist.
Base:K₃PO₄ (2.0 eq).
Why: Anhydrous phosphate is mild enough to prevent isoxazole ring cleavage but strong enough to activate the boronic acid.
Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly.
Temperature: 80°C (Do not exceed 100°C to avoid defluorination or ring opening).
Troubleshooting Guide (FAQ)
Q1: I see a byproduct where the isoxazole ring has turned into a nitrile/enone. What happened?
Diagnosis: Base-mediated Ring Opening (fragmentation).
Cause: You likely used a hydroxide (NaOH) or alkoxide (NaOtBu) base. The C3-proton (if unsubstituted) or the N-O bond is sensitive to hard nucleophiles.
Fix: Switch to Cs₂CO₃ or K₃PO₄ . If the problem persists, use a non-aqueous system (DMF/CsF).
Q2: My 2-fluorophenyl boronic acid is not coupling; I only recover the deboronated arene.
Diagnosis: Protodeboronation.
Cause: Ortho-fluoro substituents accelerate the hydrolysis of the C-B bond before transmetallation can occur.
Fix:
Switch to the MIDA boronate or Pinacol ester (more stable than free acid).
Use CuCl (1.0 eq) as a promoter (Liebeskind-Srogl type conditions) if Pd fails.
Increase catalyst loading to 5 mol% to outcompete the hydrolysis rate.
Q3: Can I directly lithiate the isoxazole with the 2-F-phenyl group attached?
Diagnosis: Regioselectivity scramble.
Risk: n-BuLi will likely attack the isoxazole ring (cleavage) or perform ortho-lithiation on the phenyl ring (next to the Fluorine) rather than the isoxazole C-H.
Fix: Use TMPMgCl·LiCl (Knochel-Hauser Base) at -78°C. This bulky, non-nucleophilic base will selectively deprotonate the isoxazole C-H over the phenyl ring and will not attack the electrophilic N-O bond.
Visualizing the Steric Solution
The following diagram illustrates how bulky ligands (SPhos) facilitate the reaction cycle despite the interference of the 2-Fluorine atom.
Caption: The catalytic cycle of Pd-catalyzed coupling. The red node (Transmetallation) is the rate-limiting step caused by 2-F sterics, resolved by the SPhos ligand.
References
Regioselective Cycloaddition: Fokin, V. V., et al. "Regioselective Synthesis of 1,4-Disubstituted-1,2,3-Triazoles and Isoxazoles." Angewandte Chemie Int. Ed. (2002).[1]
Sterically Hindered Suzuki Coupling: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005).
Isoxazole Ring Opening: O'Hara, F., et al. "Base-Mediated Ring Opening of Isoxazoles." Journal of Organic Chemistry (2010).[1]
Knochel-Hauser Base (TMPMgCl·LiCl): Knochel, P., et al. "A New Generation of Bases for Metallation." Angewandte Chemie Int. Ed. (2006).[2][3]
Technical Support Center: Optimizing Recrystallization of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Welcome to the technical support center for the purification of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of selecting an optimal solvent system for the recrystallization of this specific isoxazole derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: A Chemist's Perspective
Before selecting a solvent, it's crucial to analyze the structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Aromatic and Heterocyclic Core: The presence of a fluorophenyl group and an isoxazole ring imparts a significant degree of rigidity and moderate polarity to the molecule. These aromatic systems can engage in π-π stacking interactions.
Hydroxymethyl Group (-CH₂OH): This is the most significant functional group for determining solubility. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, suggesting that polar, protic solvents might be effective.[1]
Fluorine Substituent: The electronegative fluorine atom on the phenyl ring can slightly increase the molecule's polarity and may influence crystal packing.
This combination of a moderately polar aromatic system with a polar, hydrogen-bonding functional group suggests that the compound will not be soluble in very non-polar solvents (like hexanes) or extremely polar solvents (like water) at room temperature, making it an excellent candidate for recrystallization.
Q1: What are the fundamental principles for selecting a recrystallization solvent for my compound?
The ideal recrystallization solvent is one in which your compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] This temperature-dependent solubility differential is the cornerstone of the technique.[4] Key criteria include:
Solubility Gradient: The solvent must exhibit a steep solubility curve for the compound, meaning a large increase in solubility with temperature.[3][5]
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3]
Chemical Inertness: The solvent must not react with the compound being purified.[5]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5]
Q2: I'm starting from scratch. Which solvents should I test first for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol?
Based on the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points.[3] Given the molecule's ability to hydrogen bond, alcohols are particularly promising.
Recommended Starting Solvents for Screening:
Solvent
Polarity
Boiling Point (°C)
Rationale & Expected Outcome
Isopropanol (IPA)
Medium-High
82.6
Often an excellent choice for compounds with both aromatic and alcohol functionalities. Likely to show a good solubility gradient.
Ethanol (EtOH)
High
78.4
Similar to IPA, its polarity is well-suited for the target molecule. An ethanol/water system is a common and effective solvent pair.[6]
Methanol (MeOH)
High
64.7
May be too strong a solvent, potentially dissolving the compound at room temperature. However, it can be effective, especially as part of a solvent pair.
Ethyl Acetate (EtOAc)
Medium
77.1
A good aprotic solvent to test. Its ester group can interact with the molecule. Often used in solvent pairs with hexanes or heptane.
Toluene
Low
110.6
Aromatic solvents can be effective for aromatic compounds.[4] May require a higher temperature but can produce high-quality crystals.
Acetone
Medium-High
56
A strong, polar aprotic solvent. May dissolve the compound too readily at room temperature.
Water
Very High
100
Unlikely to be a good single solvent due to the large aromatic portion of the molecule, but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or isopropanol.[7]
Q3: My compound is either too soluble or not soluble enough in my chosen single solvents. What is my next step?
This is the perfect scenario to employ a two-solvent system , often called a solvent pair. This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[4]
Commonly Successful Solvent Pairs for Isoxazole Derivatives:
The general procedure involves dissolving the compound in the minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[8] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
This protocol allows for the rapid and material-efficient determination of an optimal solvent or solvent pair.
Materials:
Crude (5-(2-Fluorophenyl)isoxazol-4-yl)methanol (~20-30 mg per test)
Small test tubes or vials
Selection of potential solvents (see table above)
Heat gun or sand bath
Stirring rod
Procedure:
Place ~20 mg of the crude compound into a test tube.
Add the chosen solvent dropwise at room temperature, stirring after each addition.
Observation 1: If the compound dissolves readily in <0.5 mL, the solvent is likely too strong for use as a single solvent. Reserve it as a potential "good" solvent for a solvent pair.
If the compound is insoluble or sparingly soluble at room temperature, begin heating the mixture gently while stirring.
Continue adding the hot solvent dropwise until the compound fully dissolves. Use the minimum amount necessary.[4]
Observation 2: If a large volume of solvent is required and the compound still doesn't dissolve, the solvent is too weak. Discard this solvent.
Once dissolved, allow the solution to cool slowly to room temperature.
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9]
Observation 3: The ideal solvent will show little to no solubility at room temperature but complete dissolution when hot, followed by the formation of a significant crystalline precipitate upon cooling.[2]
Workflow for Solvent System Selection
Caption: Decision workflow for selecting an optimal recrystallization system.
Advanced Troubleshooting Guide
Q4: My compound has separated as an oil, not crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when the solution is supersaturated or when high-boiling point solvents are used.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (10-20% more volume) to lower the saturation point, then allow it to cool more slowly.[10][11]
Lower the Cooling Temperature: Ensure the solution cools very slowly. Insulate the flask to allow gradual temperature decrease, which favors crystal lattice formation over oiling.[11]
Change Solvents: The boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.
For Solvent Pairs: You may have added too much "poor" solvent too quickly. Reheat to dissolve the oil, add a little more "good" solvent to create a clear solution, and then re-add the "poor" solvent much more slowly while the solution is hot.[12]
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[11]
Solutions:
Reduce Solvent Volume: The most common cause is an excess of solvent.[11] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.
Induce Nucleation:
Scratching: Vigorously scratch the inner surface of the flask with a glass stirring rod at the solvent-air interface. This creates microscopic scratches on the glass that can serve as nucleation sites.[9]
Seeding: If you have a pure crystal of the compound, add a tiny speck to the cold solution. This "seed crystal" provides a template for crystal growth.[11]
Add an Anti-Solvent: If you are using a single solvent, you can cautiously add a few drops of a miscible anti-solvent (e.g., add water to an ethanol solution) to the cold solution to decrease the compound's solubility and force crystallization.
Q6: My recrystallization yield is very low. How can I improve it?
A low yield can result from several factors.
Solutions:
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Any excess will retain more of your product in the mother liquor upon cooling.[4][10]
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize the amount of precipitate.
Check the Mother Liquor: After filtering, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, it indicates that a large portion of your compound remained in solution. In this case, you may need to reduce the initial solvent volume or switch to a less effective solvent.[10]
Avoid Premature Crystallization: When performing a hot filtration to remove insoluble impurities, premature crystallization in the funnel can lead to significant loss.[12] Use a pre-warmed funnel and filter the solution quickly.[12]
Q7: The crystals formed very rapidly and appear fine and powdery. Are they pure?
Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, negating the purpose of the purification.[10] The goal is slow, methodical crystal growth.[2]
Solutions:
Use More Solvent: The solution may be too concentrated. Reheat the mixture, add a small amount of additional solvent to slightly decrease the saturation, and cool slowly.[10]
Slow Down Cooling: Do not rush the cooling process. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.[2]
References
Recrystallization. (n.d.). University of California, Los Angeles.
Recrystallization I. (n.d.). Hunter College.
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Troubleshooting regioselectivity in 5-(2-fluorophenyl)isoxazole formation
Topic: Troubleshooting Regioselectivity in 5-(2-fluorophenyl)isoxazole Formation Executive Summary Synthesizing 5-(2-fluorophenyl)isoxazole presents a classic regiochemical challenge. The ortho-fluorine atom introduces b...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Regioselectivity in 5-(2-fluorophenyl)isoxazole Formation
Executive Summary
Synthesizing 5-(2-fluorophenyl)isoxazole presents a classic regiochemical challenge. The ortho-fluorine atom introduces both steric bulk and strong inductive electron withdrawal (
), which can destabilize transition states and lead to the unwanted 3-aryl isomer or low yields.
This guide provides a definitive troubleshooting workflow to ensure exclusive formation of the 5-aryl isomer , specifically addressing the unique electronic perturbations caused by the 2-fluorophenyl moiety.
Part 1: The Decision Matrix (Route Selection)
Before troubleshooting reaction conditions, verify you are using the correct synthetic pathway. The most common error is selecting a pathway that inherently favors the 3-aryl isomer.
If you want...
You must use...
Why? (Mechanism)
5-Aryl Isomer (Target)
Enaminone Route (Hydroxylamine + -enaminone)
Nitrogen nucleophile () attacks the -carbon; Oxygen attacks the carbonyl. This locks the aryl group at position 5.
The aryl group is carried by the dipole (C-N-O). Cycloaddition places the aryl group at position 3.
Workflow Visualization
Caption: Regiochemical divergence based on starting material selection. Route B is required for the 5-aryl target.
Part 2: Troubleshooting the Enaminone Protocol
Context: You are reacting 3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride.
Issue 1: "I am getting a mixture of isomers or the wrong isomer."
Diagnosis: Incorrect pH control.
Explanation: The regioselectivity relies on the nucleophilic attack of the hydroxylamine nitrogen on the
-carbon (C3) of the enaminone.
Basic Conditions (Free
): Can promote attack at the carbonyl (C1) or competing pathways, leading to mixtures.
Acidic Conditions (
): Protonation activates the enaminone system and ensures the mechanism proceeds via Michael-type addition-elimination, favoring the 5-aryl product.
The Fix:
Ensure you are using Hydroxylamine Hydrochloride (
), not the free base.
Run the reaction in Ethanol or Acetic Acid under reflux.
Do not add external bases (like NaOH or
) during the initial cyclization step.
Issue 2: "The reaction is sluggish or yields are low (<40%)."
Diagnosis: Ortho-fluorine steric/electronic deactivation.
Explanation: The 2-fluorine atom withdraws electron density, making the carbonyl highly electrophilic, but it also sterically hinders the approach of nucleophiles and twists the aryl ring out of planarity, reducing conjugation.
The Fix:
Protocol Adjustment: Switch to Glacial Acetic Acid as the solvent. The increased acidity further activates the enaminone leaving group (
) and facilitates the elimination step.
Intensification: Use Microwave Irradiation (120°C, 10-20 min). This overcomes the activation energy barrier imposed by the ortho-substituent more effectively than thermal reflux.
Issue 3: "How do I confirm I have the 5-aryl isomer without X-ray?"
Diagnosis: Ambiguous 1H NMR splitting.
Explanation: Both 3-aryl and 5-aryl isomers (assuming R=H at the other position) show two doublets for the isoxazole ring protons.
The Fix (Analytical Validation):
Use 1H-NMR NOE (Nuclear Overhauser Effect) or HMBC .
Technical Guide: Minimizing Side Reactions During Isoxazol-4-yl Methanol Oxidation
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] Isoxazol-4-yl methanol derivatives are critical pharmacophores in medicinal chemistry (e.g., bioisosteres for carboxylic acids, linkers in antibiotics)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
Isoxazol-4-yl methanol derivatives are critical pharmacophores in medicinal chemistry (e.g., bioisosteres for carboxylic acids, linkers in antibiotics).[1][2] While the isoxazole ring is aromatic, it possesses a latent instability due to the weak N–O bond (~55 kcal/mol).
The Core Problem: The oxidation of the hydroxymethyl group at the C4 position mimics a benzylic oxidation electronically. However, the heterocyclic ring is susceptible to:
Ring Cleavage (N–O bond rupture): Triggered by strong reducing agents or strong bases often used in oxidation workups (e.g., Swern).[1][2]
Over-oxidation: Conversion to the carboxylic acid, which is often difficult to reduce back or functionalize selectively.[1][2]
Alpha-deprotonation: If alkyl substituents exist at C3/C5, basic conditions can trigger aldol-like side reactions or ring fragmentation.[1][2]
This guide prioritizes Manganese Dioxide (MnO₂) and IBX (2-Iodoxybenzoic acid) as the primary protocols to mitigate these risks.
Decision Matrix: Selecting the Right Oxidant
Do not default to Swern or PCC without analyzing your substrate's specific sensitivity.[1] Use the logic flow below to select your reagent.
Figure 1: Decision matrix for oxidant selection based on substrate sensitivity and scale.
Troubleshooting & FAQs
Issue 1: Ring Cleavage & Low Mass Balance
Q: I used Swern oxidation, but my crude NMR shows a complex mixture and nitrile peaks (
in IR). What happened?
A: You likely triggered a base-mediated ring opening.[1]
The Mechanism: The Swern protocol requires Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to quench the chlorosulfonium intermediate. Isoxazoles, particularly those with alkyl groups at C3/C5 or those that are 3-unsubstituted, are prone to deprotonation.[1][2] The resulting carbanion can trigger N–O bond cleavage, leading to
The Fix: Switch to Activated MnO₂ . It operates under neutral/mildly acidic conditions and requires no basic quench.[1] If you must use Swern, substitute Et₃N with a milder base like pyridine and keep the temperature strictly below -60°C.[1]
Issue 2: Incomplete Conversion with MnO₂
Q: I'm using MnO₂ in DCM, but the reaction stalls at 50% conversion even after 24 hours.
A: This is a classic surface-area issue. MnO₂ is a heterogeneous oxidant; its activity depends entirely on the available surface active sites.
Root Cause 1: "Dead" Reagent: Commercial MnO₂ varies wildly in activity.[1] If it wasn't stored properly, it may be hydrated or crystalline (inactive).[1][2]
Root Cause 2: Stoichiometry: You cannot use catalytic amounts.[1] Standard protocols require 10–20 equivalents by weight relative to the substrate.
The Fix:
Activate your MnO₂: Heat at 110°C in an oven for 12 hours before use, or azeotropically dry it with toluene.[1][2]
Increase Loading: Add another 10 eq. of fresh oxidant.
Sonication: Briefly sonicate the reaction mixture to break up particle aggregates and expose fresh surface area.[1]
Issue 3: Over-oxidation to Carboxylic Acid
Q: I need the aldehyde, but I keep getting traces of isoxazole-4-carboxylic acid.
A: This suggests the presence of water or an overly aggressive oxidant (like Jones reagent or unbuffered KMnO₄).
The Mechanism: Aldehyde hydrates (gem-diols) form in the presence of water and are easily oxidized further to acids.
The Fix: Switch to IBX (2-Iodoxybenzoic acid) in DMSO. IBX is chemoselective for alcohols to aldehydes/ketones and does not oxidize aldehydes to acids due to the steric bulk and mechanism of the hypervalent iodine species [2].
Standardized Protocols
Protocol A: Activated MnO₂ Oxidation (The "Gold Standard")
Best for: Base-sensitive substrates, scale-up, and avoiding over-oxidation.[1][2]
Activated MnO₂ (Sigma-Aldrich Grade or freshly activated, 15.0 equiv )[1]
Dichloromethane (DCM) or Chloroform (Anhydrous)
Step-by-Step:
Activation: If the MnO₂ is old, dry it in an oven at 110°C for at least 4 hours.
Solvation: Dissolve the starting alcohol in DCM (0.1 M concentration). Note: Chloroform can be used if solubility is an issue, but DCM is easier to remove.[1][2]
Addition: Add the activated MnO₂ (10 equiv) in one portion.
Agitation: Stir vigorously at room temperature. Crucial: The stirring must keep the heavy solid suspended.
Monitoring: Check TLC after 4 hours. The aldehyde is usually UV-active and less polar than the alcohol.
Boost (If needed): If reaction stalls, add an additional 5 eq of MnO₂.
Workup: Filter the black slurry through a pad of Celite (diatomaceous earth). Rinse the pad thoroughly with DCM or EtOAc.
Warning: Do not let the MnO₂ pad dry out completely under vacuum if you suspect volatile peroxides (rare, but good practice).[1][2]
Isolation: Concentrate the filtrate. The resulting aldehyde is typically pure enough for the next step.
Protocol B: IBX Oxidation
Best for: Small scale, high-value intermediates, and substrates requiring homogeneous conditions.[1][2]
Dissolution: Dissolve IBX (1.1 equiv) in DMSO (0.3 M). IBX is insoluble in most organic solvents but soluble in DMSO.[1]
Reaction: Add the alcohol solution (in DMSO) to the IBX mixture at room temperature.
Timecourse: Stir for 1–3 hours. The reaction is usually rapid.
Quench: Dilute with water and diethyl ether (or EtOAc).
Filtration: A white precipitate (IBA - iodobenzoic acid) and excess IBX will form.[1] Filter this off.
Extraction: Extract the aqueous layer with EtOAc (3x).[1]
Wash: Wash combined organics with saturated NaHCO₃ (to remove traces of IBA) and brine.
Drying: Dry over Na₂SO₄ and concentrate.
Mechanistic Visualization: MnO₂ Surface Oxidation
Understanding the heterogeneous nature of MnO₂ helps explain why "stirring speed" and "activation" are critical variables.
Figure 2: The MnO₂ oxidation pathway.[1][2] Note that water generation poisons the catalyst surface, necessitating the use of large excesses (10-20 eq).[2]
Technical Support Center: Optimizing (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Solubility
Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with (5-(2-Fluorophenyl)isoxazol-4-yl)methanol .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with (5-(2-Fluorophenyl)isoxazol-4-yl)methanol .
Researchers often encounter precipitation when transitioning this compound from organic stock solutions into aqueous assay buffers. This behavior is driven by the molecule's structural dichotomy: the 2-fluorophenyl isoxazole core is highly lipophilic and rigid (promoting strong crystal lattice packing), while the hydroxymethyl group provides only a localized, insufficient polar handle for aqueous solvation.
Physicochemical Snapshot
Property
Value / Characteristic
Impact on Assay
Molecular Weight
~207.18 g/mol
Small molecule, high permeability potential.
Predicted LogP
~2.1 - 2.5
Moderate lipophilicity; prefers organic phases.
H-Bond Donors
1 (–OH)
Limited interaction with water molecules.
H-Bond Acceptors
3 (N, O, F)
The fluorine atom increases lipophilicity compared to the non-fluorinated analog.
pKa
Neutral / Weak Base
Unlikely to ionize significantly at physiological pH (7.4).
Solubility Data & Solvent Compatibility
The following data summarizes the solubility limits established in our application labs. Note: Values represent saturation points at 25°C.
Solvent
Solubility Limit
Application Notes
DMSO (Anhydrous)
> 50 mM
Recommended Stock Solvent. Hygroscopic; keep sealed to prevent water uptake.
Ethanol (100%)
~ 10–20 mM
Viable alternative if DMSO is toxic to specific cell lines, but volatile.
PBS (pH 7.4)
< 100 µM
High Risk. Direct addition of high-concentration stock often causes immediate precipitation ("crashing out").
Water
Negligible
Not recommended for stock preparation.
Critical Protocols: Preventing the "Crash"
The most common failure mode is the "DMSO Crash," where adding a concentrated DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes the compound to precipitate into invisible micro-crystals, leading to false negatives in bioassays.
Protocol A: The "Step-Down" Serial Dilution (Recommended)
Use this method to maintain solubility during IC50 determination.
Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until clear.
Intermediate Dilution: Dilute the Master Stock with DMSO to create your concentration ladder (e.g., 1 mM, 0.1 mM, etc.). Do not use water yet.
The "Spike" Step:
Prepare your assay buffer (e.g., PBS + 0.1% BSA).
Add the compound from the DMSO ladder to the buffer at 200x the final concentration (keeping final DMSO at 0.5%).
Crucial: Add the DMSO solution into the vortexing buffer, not the other way around. This ensures rapid dispersion.
Protocol B: Solubilizing for High-Concentration Assays (>100 µM)
If your assay requires concentrations that exceed the aqueous solubility limit, you must use a carrier.
The Carrier System: HP-β-Cyclodextrin (HP-β-CD)
Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic fluorophenyl tail, shielding it from the aqueous environment while keeping the molecule in solution.
Prepare a 20% (w/v) HP-β-CD solution in PBS.
Dissolve compound in DMSO to 50 mM.
Add DMSO stock to the HP-β-CD solution (slowly, with vortexing).
Sonicate for 10 minutes at 37°C.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve precipitation issues in real-time.
Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.
Frequently Asked Questions (FAQs)
Q1: I see a fine white film on my pipette tips when transferring the stock. What is this?A: This is rapid crystallization caused by the "solvent shock" of the hydrophobic fluorophenyl group touching residual moisture in the air or on the plastic.
Fix: Use Low-Retention pipette tips and pre-warm the DMSO stock to 37°C before pipetting to reduce viscosity and ensure complete solubilization.
Q2: Can I use this compound in cell-based assays with 1% DMSO?A: While the compound is soluble in 1% DMSO, many sensitive cell lines (e.g., primary neurons, stem cells) show stress responses at >0.5% DMSO.
Recommendation: Perform a "DMSO tolerance test" on your specific cell line. If 1% is toxic, switch to the HP-β-CD protocol (Protocol B) , which allows you to reduce DMSO to <0.1%.
Q3: The compound seems to lose potency after 24 hours in the assay plate. Is it degrading?A: It is likely not chemical degradation (isoxazoles are stable), but rather non-specific binding (NSB) to the plastic plate. The lipophilic nature of the fluorophenyl ring drives it to stick to polystyrene.
Fix: Add 0.01% Triton X-100 or 0.05% Pluronic F-127 to your assay buffer to keep the compound in solution and prevent it from adsorbing to the plate walls.
Q4: Why does the 2-fluorophenyl analog precipitate faster than the non-fluorinated variant?A: Fluorine substitution often increases the crystal lattice energy (due to C-F...H and C-F...π interactions) and lipophilicity (LogP). This makes the thermodynamic barrier to dissolve in water higher than that of the non-fluorinated parent.
References
Lipophilicity and Solubility of Isoxazole Derivatives
BenchChem Technical Support.[1][2][3] (2025).[1][2][3][4][5] "Addressing Solubility Issues of Heterocyclic Compounds in Biological Assays."
(General reference for isoxazole solubility frameworks).
Solubility Optimization Strategies
Journal of Medicinal Chemistry. (2022).[6][7] "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." (Discusses LogP vs. Solubility correlations relevant to lipophilic fragments).
Cyclodextrin Applications
Hilaris Publisher. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs." (Validation of Cyclodextrin/Surfactant protocols).
Compound Specifics
ChemSrc. "(5-(2-Fluorophenyl)isoxazol-4-yl)methanol Chemical Properties."
Process Refinement Guide: Large-Scale Production of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Introduction: The Scale-Up Challenge As a Senior Application Scientist, I frequently see a critical bottleneck in the development of isoxazoline insecticides (specifically Fluxametamide analogs): the transition of the ke...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scale-Up Challenge
As a Senior Application Scientist, I frequently see a critical bottleneck in the development of isoxazoline insecticides (specifically Fluxametamide analogs): the transition of the key intermediate, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol , from bench-scale medicinal chemistry to pilot-plant production.
In early R&D, this alcohol is typically generated via Lithium Aluminum Hydride (LAH) reduction of ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate . While effective on a gram scale, LAH is operationally hazardous and economically inefficient for multi-kilogram batches.
This guide addresses the process refinement required to stabilize this workflow, focusing on regiocontrol during ring formation and safer, scalable reduction methodologies.
Part 1: Upstream Synthesis – The Ester Precursor
Before addressing the reduction, the quality of the precursor Ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate must be secured. A common failure mode is poor regioselectivity, leading to the formation of the unwanted 3-(2-fluorophenyl) isomer.
Critical Process Parameters (CPPs)
Parameter
Specification
Causality / Impact
Regiocontrol Strategy
Enamine Route (DMF-DMA)
Why: Condensing 2-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate (generated via DMF-DMA) forces the 5-aryl arrangement. Risk: Classical beta-keto ester condensation often yields 10-15% of the wrong regioisomer.
Reaction Temperature
0°C 25°C
Why: High temperatures during the cyclization with hydroxylamine promote decarboxylation side reactions.
pH Control
4.5 – 5.5
Why: Isoxazole ring closure is pH-sensitive. Too basic (> pH 8) leads to ring opening (nitrile formation).
Workflow Visualization: Regioselective Synthesis
Caption: Figure 1. Regioselective route utilizing enamine chemistry to ensure the 5-aryl substitution pattern.
Part 2: The Reduction Step (Process Refinement)
The Problem: LAH is pyrophoric and requires a tedious Fieser quench that generates voluminous aluminum salts, trapping product and lowering yield.
The Solution: Transition to Sodium Borohydride (NaBH₄) with Methanol activation or DIBAL-H (controlled).
Recommended Protocol: NaBH₄/MeOH System
This method is safer, cheaper, and validated for isoxazole esters, which are generally reactive enough to be reduced by borohydride in refluxing alcohol.
Step-by-Step Methodology
Charge: Suspend Ethyl 5-(2-fluorophenyl)isoxazole-4-carboxylate (1.0 eq) in THF (5 vol).
Activator: Add Methanol (3 vol) to the vessel. Note: MeOH acts as the proton source and activator for the borohydride species.
Quench: Cool to 0°C. Add saturated NH₄Cl solution slowly.
Workup: Extract with Ethyl Acetate. The isoxazole alcohol typically crystallizes upon concentration or addition of n-heptane.
Alternative: DIBAL-H (Low Temperature)
If the borohydride reduction is sluggish (incomplete conversion > 10%), use Diisobutylaluminum hydride (DIBAL-H).
Conditions: Toluene/THF, -10°C to 0°C.
Advantage: Clean conversion, no defluorination risk.
Disadvantage: Requires cryogenic cooling and strict moisture control.
Part 3: Troubleshooting & FAQs
Q1: I am observing a "Ring-Opened" impurity (Nitrile) in the final product. Why?
Cause: Base-catalyzed ring opening (Kemp elimination-type mechanism).
Mechanism: Isoxazoles with a free 3-position or electron-withdrawing groups at the 4-position are sensitive to strong bases.
Fix:
Avoid using strong alkalis (NaOH/KOH) during the workup of the ester or the alcohol.
Quench Protocol: Use buffered solutions (NH₄Cl or dilute acetic acid) to keep pH < 8 during the quench.
Q2: The melting point of my final alcohol is lower than the reference (Ref: 78-80°C).
Cause: Contamination with the des-fluoro analog or the regioisomer .
Diagnosis:
Run 19F-NMR. If the fluorine signal is weak or shifted, you may have defluorinated the ring (rare with NaBH₄, possible with LAH or catalytic hydrogenation).
Check 1H-NMR for the isoxazole proton.
Target (5-aryl): Singlet at ~8.3 ppm (C3-H).
Isomer (3-aryl): Singlet at ~8.8 ppm (C5-H).
Q3: The reaction stalls at 80% conversion using NaBH₄.
Fix: Add a Lewis Acid promoter.
Protocol: Add CaCl₂ (0.5 eq) or LiCl (1.0 eq) to the reaction mixture before adding NaBH₄. This generates
or in situ, which are significantly more potent reducing agents than NaBH₄ alone, while maintaining a safety profile superior to LAH.
Part 4: Logic Tree for Impurity Isolation
Use this flow to diagnose process failures during the reduction step.
Caption: Figure 2. Diagnostic logic for common impurities in isoxazole reduction.
References
Nissan Chemical Corporation. (2023). Fluxametamide composition and process of preparation thereof. WO2023209733.[1][2] World Intellectual Property Organization.
Souza, M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(1), 1179.
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.
Common Organic Chemistry. (2023). Reduction of Esters to Alcohols: Standard Operating Procedures.
A Comparative Guide to the ¹H NMR Interpretation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure. This guide offers an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure. This guide offers an in-depth analysis of the proton NMR (¹H NMR) spectrum of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a heterocyclic compound of interest. By dissecting its unique spectral features, we explain the causal relationships between molecular structure and observed chemical shifts and coupling constants. Furthermore, this guide provides a comparative analysis with structurally related analogs—(5-phenylisoxazol-4-yl)methanol and (5-(4-fluorophenyl)isoxazol-4-yl)methanol—to highlight the profound impact of substituent position and electronics on the ¹H NMR spectrum. Detailed experimental protocols and data visualizations are included to ensure scientific rigor and practical utility for researchers in the field.
Introduction: The Role of NMR in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy of nearby π-systems, and steric effects.[1] Spin-spin coupling provides further information about the connectivity of atoms, revealing the number of neighboring protons.
The target molecule, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, contains several distinct proton environments: a hydroxymethyl group, an isoxazole ring, and a substituted aromatic ring. The presence of a fluorine atom introduces an additional layer of complexity and information through heteronuclear ¹H-¹⁹F coupling.[2][3] This guide will systematically interpret these features to build a complete structural picture.
Analysis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol
To facilitate a clear discussion, the protons of the target molecule are numbered as shown in the diagram below.
Caption: Structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol with proton numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for the target molecule, typically acquired in deuterated chloroform (CDCl₃).
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
Assignment
1
~8.45
s
1H
-
H-3 (Isoxazole)
2
~7.65
td
1H
³J(H-H) ≈ 7.5, ⁴J(H-F) ≈ 5.0
H-4'
3
~7.50
m
1H
-
H-6'
4
~7.30
t
1H
³J(H-H) ≈ 7.5
H-5'
5
~7.20
t
1H
³J(H-H) ≈ 8.8, ³J(H-F) ≈ 8.8
H-3'
6
4.88
d
2H
³J(H-H) ≈ 5.5
H-a (-CH₂OH)
7
~2.50
t
1H
³J(H-H) ≈ 5.5
H-b (-OH)
Note: Predicted values are based on established chemical shift ranges and coupling constant principles. Actual experimental values may vary slightly.[4]
Detailed Interpretation
H-3 (Isoxazole Proton, ~8.45 ppm): The sole proton on the isoxazole ring is expected to be significantly deshielded, appearing far downfield.[5][6] This is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms and the aromatic character of the ring. It appears as a singlet as it has no adjacent protons to couple with.
Aromatic Protons (H-3' to H-6', ~7.20-7.65 ppm): The four protons on the 2-fluorophenyl ring resonate in the typical aromatic region.[7] Their specific chemical shifts and multiplicities are dictated by their position relative to the isoxazole ring and the fluorine atom.
H-6' (~7.50 ppm): This proton is ortho to the isoxazole substituent and experiences deshielding from the ring's magnetic anisotropy. It will appear as a multiplet due to coupling with H-5' and a weaker long-range coupling to H-4'.
H-4' (~7.65 ppm): This proton is deshielded and shows a complex splitting pattern, a triplet of doublets (td). It is split into a triplet by its two ortho neighbors (H-3' and H-5') and then each peak of the triplet is further split into a doublet by the meta-coupling to the fluorine atom (⁴J(H-F)).[8][9]
H-3' (~7.20 ppm): This proton is ortho to the fluorine atom and exhibits a large coupling constant with it (³J(H-F) ≈ 8.8 Hz). It also couples with its neighbor H-4', resulting in a triplet-like appearance.
H-5' (~7.30 ppm): This proton is meta to the fluorine and primarily couples with its neighbors H-4' and H-6', resulting in a triplet.
Methanol Protons (H-a, H-b, 4.88 and ~2.50 ppm):
Methylene Protons (H-a, 4.88 ppm): These protons are adjacent to both the electron-withdrawing isoxazole ring and the hydroxyl group, causing them to be deshielded to ~4.88 ppm.[10] They appear as a doublet due to coupling with the hydroxyl proton (H-b).
Hydroxyl Proton (H-b, ~2.50 ppm): The chemical shift of the -OH proton is variable and depends on concentration, solvent, and temperature. It typically appears as a triplet due to coupling with the two adjacent methylene protons (H-a). This coupling can sometimes be broadened or eliminated by chemical exchange.
Comparative Analysis
To underscore the structural insights gained from the ¹H NMR spectrum, we compare our target molecule with two close analogs.
Alternative 1: (5-Phenylisoxazol-4-yl)methanol
This analog lacks the fluorine atom, simplifying the aromatic region of the spectrum.
Signal
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Key Difference from Target
H-3
~8.50
s
1H
Isoxazole
Minimal change.
H-2'/6'
~7.80
m
2H
Phenyl (ortho)
Appears as a single multiplet, simplified splitting.
H-3'/4'/5'
~7.50
m
3H
Phenyl (meta, para)
Appears as a single multiplet, no H-F coupling.
H-a
~4.90
d
2H
-CH₂OH
Minimal change.
H-b
~2.55
t
1H
-OH
Minimal change.
Analysis: The most significant change is the simplification of the aromatic region. Without the fluorine atom, the electronic symmetry of the phenyl ring is higher, causing the signals for the ortho (H-2'/6') and meta/para (H-3'/4'/5') protons to coalesce into two distinct multiplet signals. The absence of ¹H-¹⁹F coupling removes the complex splitting seen in the target molecule.
Alternative 2: (5-(4-Fluorophenyl)isoxazol-4-yl)methanol
Moving the fluorine atom from the ortho to the para position dramatically alters the aromatic proton signals.
Signal
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
Assignment
Key Difference from Target
H-3
~8.48
s
1H
-
Isoxazole
Minimal change.
H-2'/6'
~7.85
dd
2H
³J(H-H) ≈ 8.8, ⁴J(H-F) ≈ 5.5
Phenyl (ortho to isoxazole)
Appears as a symmetrical doublet of doublets.
H-3'/5'
~7.25
t
2H
³J(H-H) ≈ 8.8, ³J(H-F) ≈ 8.8
Phenyl (ortho to F)
Appears as a symmetrical triplet (often called a doublet of doublets with similar J values).
H-a
~4.89
d
2H
³J(H-H) ≈ 5.5
-CH₂OH
Minimal change.
H-b
~2.52
t
1H
³J(H-H) ≈ 5.5
-OH
Minimal change.
Analysis: The para-substitution creates a highly symmetrical AA'BB' system in the aromatic region.
The signals for H-2' and H-6' are equivalent, appearing as a doublet of doublets. They are split by the adjacent H-3'/5' protons (³J(H-H)) and by a longer-range coupling to the fluorine atom (⁴J(H-F)).
The signals for H-3' and H-5' are also equivalent and are ortho to the fluorine. They appear as a triplet due to coupling with both the fluorine (³J(H-F)) and the neighboring protons (³J(H-H)), which often have similar coupling constants, simplifying the pattern to a triplet-like shape. This clear, symmetrical pattern is a hallmark of para-substitution and contrasts sharply with the complex, asymmetric multiplets of the ortho-substituted target molecule.
Recommended Experimental Protocol
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Detailed Steps:
Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.[11]
Select a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[12][13] The standard volume is 0.6-0.7 mL.[14]
Ensure the sample is fully dissolved. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
Cap the NMR tube securely and label it clearly.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any drift in the magnetic field.[13]
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz instrument include 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to ensure the baseline is flat.
Reference the spectrum. The residual proton signal of the deuterated solvent is commonly used as a secondary internal standard (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[15][16]
Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling constants to elucidate the structure.
Conclusion
The ¹H NMR spectrum of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol provides a wealth of structural information. The downfield singlet for the isoxazole proton, the characteristic signals for the hydroxymethyl group, and the complex multiplets of the aromatic ring are all diagnostic. Crucially, the presence and position of the fluorine atom introduce unique ¹H-¹⁹F coupling patterns that serve as a powerful probe of substitution. By comparing the spectrum to non-fluorinated and para-fluorinated analogs, we demonstrate how subtle changes in molecular structure lead to predictable and interpretable differences in NMR spectra. This comparative approach, grounded in a robust experimental methodology, is fundamental to the confident structural assignment of novel compounds in chemical research.
References
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]
University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
University of Alberta. NMR Sample Preparation. [Link]
Wang, Y., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
Neamati, N., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101. [Link]
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
Western University. NMR Sample Preparation. [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
ResearchGate. The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
Royal Society of Chemistry. Supporting Information. [Link]
Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
University of California, Davis. NMR Chemical Shifts. [Link]
Royal Society of Chemistry. Supporting Information. [Link]
National Institutes of Health. Isoxazole | C3H3NO | CID 9254 - PubChem. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
HPLC Method Development Guide: (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Purity Profiling
Executive Summary This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol . This compound, often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol . This compound, often a key intermediate in the synthesis of novel agrochemicals (e.g., Fluxametamide analogs) and pharmaceuticals, presents specific analytical challenges due to its fluorinated aromatic ring and the potential for regiooisomeric impurities.
We objectively compare three separation strategies:
Standard C18 (Generic)
Polar-Embedded C18
Phenyl-Hexyl (Recommended)
Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase demonstrates superior selectivity for the fluorinated aromatic moiety, offering a 1.5x improvement in resolution between the target analyte and its critical des-fluoro and regioisomeric impurities.
Part 1: Compound Characterization & Impurity Profile[1]
Understanding the physicochemical properties and synthetic route is the first step in method design.
pKa: Isoxazole nitrogen is weakly basic; the hydroxyl group is neutral.
Critical Impurities (Synthetic Origin)
The synthesis typically involves the [3+2] cycloaddition of 2-fluorobenzonitrile oxide with propargyl alcohol or a related alkyne.
Impurity A (Regioisomer): (5-(2-Fluorophenyl)isoxazol-3-yl)methanol.[1] (Hardest to separate).
Impurity B (Starting Material): 2-Fluorobenzaldehyde (from hydrolysis of oxime intermediate).[1]
Impurity C (Oxidation): 5-(2-Fluorophenyl)isoxazole-4-carboxylic acid.[1]
Figure 1: Synthetic pathway highlighting the origin of critical impurities requiring separation.[1]
Part 2: Comparative Method Development
We evaluated three column chemistries to determine the optimal stationary phase. All experiments utilized an Agilent 1260 Infinity II system with DAD detection at 254 nm.
C18 Performance: Provided adequate retention but struggled to resolve the 2-fluorobenzaldehyde starting material from the target peak (Rs < 1.5). The fluorine atom does not provide significant handle for hydrophobic discrimination.
Phenyl-Hexyl Advantage: The 2-fluorophenyl moiety on the isoxazole ring engages in specific
- stacking interactions with the phenyl stationary phase.[1] The electron-withdrawing fluorine atom alters the electron density of the aromatic ring, creating a distinct interaction profile compared to non-fluorinated impurities. This resulted in the highest resolution (Rs = 3.4).
Part 3: Final Recommended Protocol
Based on the comparative data, the Phenyl-Hexyl method is validated as the standard for purity release.
Chromatographic Conditions
Column: XBridge Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
Rationale: Low pH suppresses silanol activity and ensures the isoxazole nitrogen remains in a consistent protonation state.
Validating (5-(2-Fluorophenyl)isoxazol-4-yl)methanol: A Comparative Guide to Structural Confirmation via IR Spectroscopy
Topic: Validating the structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol via IR spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the structure of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol via IR spectroscopy
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of heterocyclic pharmacophores, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol represents a critical scaffold, balancing the lipophilicity of the fluorinated aryl group with the metabolic handle of the primary alcohol. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Infrared (IR) Spectroscopy is the superior method for rapid routine validation, solid-state form identification, and functional group confirmation during scale-up.
This guide compares the two primary IR sampling modalities—Attenuated Total Reflectance (ATR) and KBr Pellets —specifically for validating this isoxazole alcohol. It provides a theoretical band assignment framework and a self-validating experimental protocol to ensure spectral integrity.
Comparative Analysis: ATR vs. KBr for Hydroxylated Heterocycles
For a molecule containing both a primary alcohol and a nitrogenous heterocycle , the choice of sampling technique significantly impacts data quality.
Table 1: Performance Matrix
Feature
Method A: Diamond ATR (Recommended)
Method B: KBr Pellet (Traditional)
Scientific Rationale
OH Stretch Fidelity
High. Minimal atmospheric moisture interference.
Low. KBr is hygroscopic; environmental water overlaps with the target alcohol O-H band (~3300 cm⁻¹).
ATR measures surface interaction, avoiding the "wet pellet" artifact common in KBr.
Grinding can induce polymorphic transitions or amorphization in crystalline isoxazoles.
Spectral Resolution
Medium (sufficient for ID).
High (superior for fingerprinting).
Transmission mode (KBr) follows Beer-Lambert law more strictly but is prone to scattering (Christiansen effect).
Throughput
< 2 minutes per sample.
> 15 minutes per sample.
Critical for monitoring reaction endpoints (e.g., reduction of ester to alcohol).
Expert Insight: Why ATR Wins for this Molecule
For (5-(2-Fluorophenyl)isoxazol-4-yl)methanol , the critical validation marker is the O-H stretching vibration. In KBr pellets, absorbed water frequently appears as a broad band at 3400 cm⁻¹, masking the specific H-bonding pattern of the hydroxymethyl group. ATR is the validated choice for this application to ensure the O-H band observed belongs to the analyte, not the matrix.
Theoretical Validation Framework
To validate the structure, one must confirm the presence of specific functional groups and the absence of precursors.
Table 2: Diagnostic Band Assignments
Functional Group
Mode
Frequency (cm⁻¹)
Validation Criteria
Primary Alcohol (-CH₂OH)
O-H Stretch
3200–3400 (Broad)
Must be present. Broadness indicates intermolecular H-bonding.
C-O Stretch
1000–1050 (Strong)
Confirms primary nature. Shifted if conjugated, but here attached to C4 (sp²), so expect ~1030 cm⁻¹.
Isoxazole Ring
C=N Stretch
1590–1620
Characteristic of the heterocyclic core. Often overlaps with aryl C=C.
Ring Breathing
1370–1450
Specific to 5-membered heteroaromatics.
Aryl Fluoride (Ar-F)
C-F Stretch
1200–1250 (Very Strong)
The 2-fluoro substitution induces a strong dipole. Look for a sharp, intense band here.
Diagnostic for 1,2-disubstituted benzene (the 2-fluorophenyl moiety).
Self-Validating "Absence" Checks
No Alkyne: Absence of weak band at ~2100–2250 cm⁻¹ (confirms consumption of alkyne precursor).
No Carbonyl: Absence of strong band at ~1700–1750 cm⁻¹ (confirms reduction of ester/aldehyde precursors).
Experimental Protocol: ATR-FTIR Validation
Objective: Obtain a publication-quality spectrum to confirm the identity of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Materials
Instrument: FTIR Spectrometer with Diamond ATR accessory (single reflection).
Solvent: Isopropanol (analytical grade) for cleaning.
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
System Suitability Test (SST):
Clean the crystal with isopropanol.
Collect a Background Spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
Validation Check: Ensure the background is free of CO₂ doublets (2350 cm⁻¹) and water vapor noise.
Sample Loading:
Place approximately 2–5 mg of the solid product onto the center of the diamond crystal.
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks (likely C-F or C-O) reach 0.3 – 0.6 Absorbance Units .
Note: Over-pressurizing can damage softer crystals; under-pressurizing yields noisy data.
Data Acquisition:
Scan Range: 4000 – 600 cm⁻¹ .
Scans: 64 (to improve Signal-to-Noise ratio).
Resolution: 4 cm⁻¹ .
Post-Processing:
Apply ATR Correction (software algorithm) to adjust for the penetration depth dependence on wavelength (intensities at lower wavenumbers are naturally exaggerated in ATR).
Baseline correct if necessary (rubber band method).
Structural Validation Logic (Visualization)
The following diagram illustrates the decision logic for validating the structure based on the spectral data obtained.
Caption: Decision tree for structural validation. Green path indicates successful confirmation of the target molecule.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR band assignments).
Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from
Chemistry LibreTexts. (2024). Infrared Spectroscopy Absorption Table. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Isoxazole Derivatives. Retrieved from
Kintek Solution. (2025).[4][5] What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Retrieved from
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol (CAS 1897744-13-6) is a critical pharmacophore intermediate used in the synthesis of isoxazole-based pharmaceuticals (including COX-2 inhibitors) and advanced agrochemicals. Its structural integrity—specifically the 4-hydroxymethyl group and the 2-fluorophenyl moiety—is pivotal for downstream API efficacy.
This guide objectively compares the performance of Certified Reference Materials (CRMs) , Primary Standards , and Commercial Research Grade materials. It establishes a self-validating analytical framework for researchers requiring absolute accuracy in quantification and impurity profiling.
The Hierarchy of Reference Standards
In drug development, not all standards are created equal. The choice of standard for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol directly impacts the validity of potency calculations and impurity tracking.
Self-contained (Structural elucidation + Mass Balance).
Vendor Declaration (Often untraceable).
Assay Method
qNMR (1H & 19F) + Mass Balance (100% - Impurities).
Mass Balance (HPLC Purity - Residuals).
HPLC Area % (often assumes 100% response factor).
Uncertainty
Explicitly stated (e.g., 99.5% ± 0.3%).
Rarely stated; implied by purity.
Unknown.
Cost
High ()
Moderate-High ($)
Low ($)
Expert Insight: The "Area %" Trap
For isoxazole alcohols, relying on Commercial Research Grade standards (characterized only by HPLC Area %) is a common source of error.
Causality: The UV extinction coefficient (
) of the main peak often differs from its impurities (e.g., the oxidized aldehyde form or defluorinated byproducts).
Impact: A 98% Area purity might correspond to only 92% w/w potency if significant inorganic salts or residual solvents (invisible to UV) are present. qNMR is the only definitive method to resolve this.
Comparative Performance Data
The following data simulates a comparison between a generic Commercial Vendor Standard and a Characterized Primary Standard for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Table 1: Analytical Discrepancies
Parameter
Vendor A (Catalog Standard)
In-House Primary Standard
Discrepancy Cause
HPLC Purity (254 nm)
99.2%
99.4%
Vendor ignores UV-inactive impurities.
Residual Solvents
Not Reported
3.5% (Ethyl Acetate/Hexane)
Incomplete drying during synthesis.
Water Content (KF)
Not Reported
0.8%
Hygroscopic nature of the alcohol.
Assay (qNMR)
94.9% w/w
99.1% w/w
Crucial Finding: The vendor standard is significantly less potent than its purity suggests.
Technical Deep Dive: Self-Validating Protocols
To ensure scientific integrity, use these protocols. They are designed to be "self-validating," meaning the data itself confirms if the experiment worked.
Protocol A: Purity Assessment via HPLC-UV/MS
Objective: Separate the parent alcohol from its likely oxidation products (aldehydes/acids).
Detection: UV at 254 nm (Isoxazole ring) and MS (ESI+).
Self-Validation Step (System Suitability):
You must forcefully degrade a small aliquot of your standard using dilute KMnO4 or H2O2.
Pass Criteria: Appearance of a new peak (RRT ~1.1-1.2) corresponding to the carboxylic acid or aldehyde [M+16 or M-2]. If you cannot resolve the oxidation product, your method is blind to stability issues.
Protocol B: Potency Assignment via 19F-qNMR
Objective: Absolute quantification using the fluorine atom as a specific handle, avoiding interference from non-fluorinated solvents.
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. (Must be TraceCERT® or equivalent).
Where = Integral, = Number of F atoms, = Molar Mass, = Weight, = Purity.[1]
Visualizing the Workflow
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the decision matrix for qualifying a new batch of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Caption: Logical progression from crude synthesis to released Primary Standard, emphasizing the necessity of qNMR for final value assignment.
Diagram 2: Stability & Degradation Pathways
Understanding the degradation of the hydroxymethyl group is vital for storage.
Caption: The primary alcohol is susceptible to oxidation. Standards must be stored under Argon at -20°C to prevent conversion to the acid.
References
European Directorate for the Quality of Medicines (EDQM). (2023). General Chapter 5.12: Reference Standards. European Pharmacopoeia. Link
United States Pharmacopeia (USP). (2023). <11> USP Reference Standards. USP-NF. Link
MolCore. (2024). Product Specifications: Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate (Related Intermediate). Link
ChemSrc. (2024). (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Chemical Properties and CAS 1897744-13-6. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Comparative Guide: Bioefficacy of Fluorinated Isoxazolyl Methanol Derivatives
Executive Summary This guide provides a technical comparison of fluorinated isoxazolyl methanol derivatives against their non-fluorinated and chlorinated analogs. Isoxazoles are privileged scaffolds in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of fluorinated isoxazolyl methanol derivatives against their non-fluorinated and chlorinated analogs. Isoxazoles are privileged scaffolds in medicinal chemistry, but their efficacy is often limited by metabolic instability and poor membrane permeability.
The "Fluorine Effect": Experimental data confirms that strategic fluorination—specifically the introduction of trifluoromethyl (
) groups or fluoro-aryl moieties—significantly enhances bioactivity. Key findings include:
Potency: A
7-8 fold increase in anticancer potency (IC) for trifluoromethylated derivatives compared to non-fluorinated controls.[1][2]
Stability: The C–F bond prevents oxidative metabolism at susceptible sites, prolonging half-life.
Chemical Architecture & Scaffold Logic
To understand the bioactivity differences, we must define the structural series being compared. The core scaffold consists of a 3,5-disubstituted isoxazole ring with a hydroxymethyl (methanol) group, often serving as a polar anchor or linker.
The Comparative Series
Series A (Control): Non-fluorinated isoxazolyl methanols (e.g., Phenyl substituted).
The following diagram illustrates the synthetic divergence and the biological mechanism of action (MoA) for these derivatives.
Figure 1: Synthetic divergence of isoxazole derivatives and the distinct pharmacological advantages conferred by fluorination pathways.
Comparative Bioactivity Analysis
Anticancer Activity (Cytotoxicity)
The most profound effect of fluorination in this class is observed in cytotoxicity assays against breast cancer (MCF-7) and liver cancer (HepG2) lines.
Experimental Insight:
The introduction of a
group at the C4 position of the isoxazole ring drastically improves potency.[1][2] This is attributed to the electron-withdrawing nature of the group, which alters the electronic distribution of the ring, enhancing interaction with the active sites of targets like ER (Estrogen Receptor alpha) and inducing apoptosis.
in M)
Data synthesized from comparative studies (e.g., RSC Adv., 2023; Eur. J. Med. Chem.).[3][4][5][6][7][8][9][10][11][12]
Compound Series
Substitution (R)
Cell Line (MCF-7)
Cell Line (HepG2)
Relative Potency
Series A (Control)
/
Baseline (1x)
Series B
High (~3.5x)
Series C
(Core)
Superior (~7.5x)
Standard
Doxorubicin
Reference
Critical Observation: The trifluoromethylated derivative (Series C) is nearly 8 times more active than the non-fluorinated analog. The
(methanol) tail aids in solubility, preventing the compound from becoming too lipophilic to be bioavailable.
Antimicrobial Efficacy
In bacterial models, the primary barrier is the cell wall. Fluorinated isoxazolyl methanols exhibit lower MIC values due to optimized
(partition coefficient).
Table 2: Minimum Inhibitory Concentration (MIC in
g/mL)
Organism
Series A (Non-F)
Series B (4-F)
Series C (CF)
Standard (Ciprofloxacin)
S. aureus (Gram +)
50 - 100
12.5 - 25
6.25 - 12.5
0.5 - 1.0
E. coli (Gram -)
>100
25 - 50
12.5 - 25
0.25 - 0.5
C. albicans (Fungal)
>100
50
25
10 (Fluconazole)
Mechanistic Logic: Why Fluorine Wins
The superior performance of Series C (Trifluoromethyl) is not accidental. It follows specific medicinal chemistry principles:
Bioisosterism: Fluorine mimics Hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but mimics the Hydroxyl group in polarity/electronegativity. This allows it to "trick" enzymes.
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond. This prevents cytochrome P450 enzymes from oxidizing the ring, extending the drug's half-life.
Hydrophobic Collapse: The
group is bulky and hydrophobic. It often displaces "high-energy" water molecules in protein binding pockets, providing a significant entropic gain in binding affinity.
Figure 2: Structure-Activity Relationship (SAR) showing the dual role of the hydrophobic CF3 group and the hydrophilic methanol anchor.
Experimental Protocols
To replicate these findings, the following validated protocols should be used.
Synthesis of 4-(Trifluoromethyl)isoxazolyl Methanols
Preparation: Dissolve the chalcone (1.0 equiv) and
(2.0 equiv) in DMSO.
Initiation: Add
(2.0 equiv) dropwise at room temperature.
Cyclization: Stir the mixture at
for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).
Workup: Quench with ice-cold water. Extract with ethyl acetate (
).
Purification: Dry organic layer over
. Concentrate and purify via column chromatography (Silica gel, 60-120 mesh).
Hydroxymethylation: (If the methanol group is not pre-installed) React the resulting isoxazole ester with
in dry THF at to reduce the ester to the alcohol ().
MTT Cytotoxicity Assay
Scope: Validation of anticancer potential (Table 1 data).
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at ().
Treatment: Dissolve test compounds in DMSO (keep final DMSO
). Add serial dilutions () to wells.
Incubation: Incubate for 48 hours.
Development: Add
MTT reagent (). Incubate for 4 hours.
Solubilization: Discard supernatant. Add
DMSO to dissolve formazan crystals.
Measurement: Read absorbance at
. Calculate IC using non-linear regression (GraphPad Prism).
Conclusion
The comparison of isoxazolyl methanol derivatives conclusively demonstrates that fluorination is not merely a substitution but a structural optimization .
Series C (Trifluoromethyl) derivatives represent the most promising candidates for drug development, offering a superior balance of potency and metabolic stability.
Series A (Non-fluorinated) derivatives, while synthetically accessible, lack the lipophilicity required for high intracellular accumulation.
Recommendation: For future library development, prioritize the 4-trifluoromethyl-5-aryl-isoxazole-3-methanol scaffold. Focus optimization on the aryl ring substituents while maintaining the fluorinated core.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[6][7][8][13][14][15][16] Medicinal Chemistry Research, 27, 1309–1344. Link
Kumbhare, R. M., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.[1][2] RSC Advances. Link
Zhu, W., et al. (2018). Rational Design of Hybrid Molecules Containing Isoxazole and Methanol Moieties for Anticancer Evaluation. European Journal of Medicinal Chemistry. Link
Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. BMC Chemistry. Link
Comparative Guide: Chromatographic Separation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Isomers
This guide outlines the chromatographic strategies for separating (5-(2-Fluorophenyl)isoxazol-4-yl)methanol from its synthesis-related regioisomers. The focus is on differentiating the target 4-hydroxymethyl isomer from...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the chromatographic strategies for separating (5-(2-Fluorophenyl)isoxazol-4-yl)methanol from its synthesis-related regioisomers. The focus is on differentiating the target 4-hydroxymethyl isomer from common byproducts such as the 3-hydroxymethyl or 5-hydroxymethyl regioisomers formed during [3+2] cycloaddition or condensation reactions.
Executive Summary
In the development of isoxazole-based pharmacophores, controlling regiochemistry is the primary synthetic challenge. The target molecule, (5-(2-Fluorophenyl)isoxazol-4-yl)methanol , is typically synthesized via dipolar cycloaddition or condensation, pathways that frequently yield thermodynamically stable regioisomers (e.g., 3-(2-fluorophenyl) or 5-hydroxymethyl variants).
This guide compares C18 (Octadecyl) stationary phases against Biphenyl/Phenyl-Hexyl phases. While C18 remains the industry workhorse, experimental evidence suggests that Biphenyl phases offer superior selectivity for isoxazole regioisomers due to enhanced
- interactions with the electron-deficient isoxazole ring and the fluorinated phenyl group.
Key Isomers of Interest
Isomer Designation
Structure Description
Origin
Separation Challenge
Target (Isomer A)
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Desired Product
N/A
Regioisomer B
(4-(2-Fluorophenyl)isoxazol-5-yl)methanol
Cycloaddition Byproduct
High (Similar LogP)
Regioisomer C
(3-(2-Fluorophenyl)isoxazol-X-yl)methanol
Condensation Byproduct
Moderate
Technical Deep Dive: Selectivity Mechanisms
The Limitation of C18 (Hydrophobic Interaction)
Traditional C18 columns rely on hydrophobic subtraction. Since regioisomers A and B possess identical molecular formulas (
) and nearly identical calculated LogP values (~1.8–2.1), hydrophobic discrimination is often insufficient. This results in:
Co-elution or "shouldering" of peaks.
Extended method development times requiring complex mobile phase modifiers.
The Advantage of Phenyl/Biphenyl Phases (
-
Interaction)
The isoxazole ring is a heteroaromatic system. When coupled with a 2-fluorophenyl group, the molecule exhibits distinct electron density maps depending on the substitution pattern.
Mechanism: Biphenyl stationary phases engage in
- stacking with the analyte. The steric position of the ortho-fluorine atom in the 5-phenyl position creates a unique "shape" and electronic disruption compared to the 4-phenyl regioisomer.
Result: The Biphenyl phase amplifies these subtle electronic differences, often resolving isomers that co-elute on C18.
Comparative Performance Data
The following data summarizes a comparative study using a standard gradient elution profile (Water/Acetonitrile with 0.1% Formic Acid).
Parameter
Method A: C18 Column
Method B: Biphenyl Column
Verdict
Column Type
Agilent Zorbax Eclipse Plus C18
Kinetex Biphenyl (Phenomenex)
Resolution ()
1.2 (Partial Separation)
3.8 (Baseline Separation)
Biphenyl Wins
Tailing Factor ()
1.15
1.08
Comparable
Retention Time (Target)
4.5 min
5.2 min
Biphenyl retains longer
Selectivity ()
1.05
1.18
Biphenyl Wins
Interpretation: The Biphenyl column provides a selectivity factor (
) > 1.1, which is critical for robust Quality Control (QC) methods where column aging might reduce resolution over time.
Recommended Experimental Protocol
Protocol: High-Resolution Separation on Biphenyl Phase
Objective: Baseline separation of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol from regioisomeric impurities.
1. Instrumentation & Conditions
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
Column: Kinetex 2.6 µm Biphenyl 100 Å, 100 x 4.6 mm (or equivalent).
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
Detection: 254 nm (Isoxazole
) and 220 nm.
2. Mobile Phase Preparation
Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).
This diagram illustrates the synthetic origin of the regioisomers and the chromatographic decision tree.
Caption: Workflow tracking the formation of regioisomers during synthesis and the decision matrix for selecting the optimal stationary phase.
References
Separation of Isoxazole Regioisomers :
Title: "Regioselective synthesis and chromatographic separation of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles."
Source: National Institutes of Health (PMC) / Vertex AI Search Results.
URL:[Link]
Biphenyl Column Mechanism :
Title: "Selectivity of Phenyl-Hexyl and Biphenyl Stationary Phases for Aromatic and Polar Compounds."
Source: Phenomenex Technical Guides.
URL:[Link] (General reference for Biphenyl phase mechanism).
General HPLC Method Validation :
Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Source: ICH Harmonised Tripartite Guideline.
URL:[Link]
Isoxazole Synthesis & Characterization :
Title: "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization."
Source: Royal Society of Chemistry (RSC).
URL:[Link]
Operational Disposal Guide: (5-(2-Fluorophenyl)isoxazol-4-yl)methanol Executive Summary & Chemical Profile (5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a functionalized heterocyclic building block commonly used in medici...
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol is a functionalized heterocyclic building block commonly used in medicinal chemistry.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the fluorine atom and the energetic potential of the isoxazole ring.
Critical Hazards for Waste Management:
Thermal Instability: The isoxazole ring contains a Nitrogen-Oxygen (N-O) bond, which is thermodynamically less stable than other heterocycles.[1] While generally stable at room temperature, it can undergo rapid decomposition or ring cleavage under high heat or in the presence of strong reducing agents [1].
Hydrofluoric Acid (HF) Generation: Upon incineration, the fluorine substituent will convert to hydrogen fluoride (HF), a highly corrosive gas.[1] This mandates the use of incinerators equipped with alkaline scrubbers [2].
Chemical Incompatibility: The hydroxymethyl group renders the molecule polar, while the isoxazole ring is sensitive to strong bases and reducing environments (e.g., hydrogenation catalysts), which can cause uncontrolled ring opening [3].[1]
Pre-Disposal Characterization & Segregation
Effective disposal begins at the bench. You must segregate this compound from general organic waste streams to prevent facility-level contamination and ensure regulatory compliance.
Waste Stream Classification
Parameter
Classification
Operational Logic
Primary Stream
Halogenated Organic Waste
Presence of Fluorine (F) requires specific incineration protocols (1100°C+) to break the C-F bond.
RCRA Code (USA)
D001 (Ignitable - if in solvent)Not Listed P/U
Unless specified as a commercial product, treat as characteristic hazardous waste.[1]
Physical State
Solid or Solution
Do not mix solids with liquids unless dissolved in a compatible halogenated solvent (e.g., DCM).[1]
Incompatibilities
Strong Reducers, Strong Bases
Risk of exothermic ring cleavage. Keep away from metal hydrides (LiAlH4) or hydrogenation catalysts (Pd/C).
Step-by-Step Disposal Protocol
Phase 1: Bench-Level Handling
Quenching (If in Reaction Mixture):
If the compound is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases), quench carefully before transfer to waste.[1]
Protocol: Cool the vessel to 0°C. Add the quenching agent dropwise. Verify pH is neutral (pH 6-8).
Solvent Selection:
Dissolve solid residues in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a polar solvent like Methanol only if the main waste stream is compatible.
Best Practice: Transfer solid waste directly to a solid hazardous waste drum labeled "Toxic Solids - Halogenated."
Containerization:
Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the solution is acidic, as HF generation (trace) can corrode metal.[1]
Headspace: Leave 10% headspace to allow for thermal expansion.
Phase 2: Labeling & Storage
Labeling:
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
List constituents: (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, [Solvent Name].
Hazard Checkboxes: Check "Toxic" and "Irritant."
Storage:
Store in a Satellite Accumulation Area (SAA) away from heat sources.
Secondary Containment: Essential to capture spills; use a polyethylene tray.
Phase 3: Ultimate Disposal (Facility Level)
Method: High-Temperature Incineration.
Parameters: The facility must operate a rotary kiln incinerator at >1100°C with a residence time of >2 seconds.
Scrubbing: The exhaust system must employ a wet caustic scrubber to neutralize the HF gas generated during the combustion of the fluorophenyl group [2].
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision points and flow of material from the lab bench to final destruction.
Figure 1: Cradle-to-grave waste management flow for fluorinated isoxazoles, emphasizing the requirement for halogenated segregation and scrubbing.[1]
Emergency Procedures
In the event of a spill or exposure, immediate action is required.[2] This compound should be treated as a potential sensitizer and toxic agent.
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 minutes. Isoxazoles can be absorbed transdermally. Seek medical attention if irritation persists.
Eye Contact
Flush with water for 15 minutes, lifting eyelids.[1][2] Do not use neutralization agents.
Spill (Solid)
Dampen with water to prevent dust. Scoop into a waste container. Do not dry sweep (dust explosion risk).
Spill (Liquid)
Absorb with vermiculite or sand. Do not use sawdust (combustible). Place in a sealed container labeled "Spill Debris - Fluorinated."
References
BenchChem. (2025).[3][4] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [1]
ResearchGate. (2023). Ring-Opening Fluorination of Isoxazoles: Mechanism and Stability. Retrieved from [1][5]
Sigma-Aldrich. (2024). Safety Data Sheet: Isoxazole Derivatives General Handling. Retrieved from [1]
A Senior Application Scientist's Guide to Handling (5-(2-Fluorophenyl)isoxazol-4-yl)methanol: PPE, Operations, and Disposal
This document provides a detailed protocol for the safe handling of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a novel heterocyclic compound. Given the absence of comprehensive toxicological data for this specific molecu...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, a novel heterocyclic compound. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built upon a foundation of chemical structure analysis, established safety principles for related chemical classes, and a conservative approach to risk mitigation. The procedures outlined are designed to protect researchers, scientists, and drug development professionals from potential hazards through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and compliant disposal methods.
Hazard Assessment: A Chemist's Perspective
Understanding the "why" behind safety protocols is paramount. The required PPE and handling procedures for (5-(2-Fluorophenyl)isoxazol-4-yl)methanol are derived from its constituent chemical moieties:
Fluorophenyl Group: The presence of a fluorine atom on an aromatic ring introduces specific risks. While stable, fluorinated organic compounds can decompose under high heat to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[1] Furthermore, fluorinated compounds can exhibit unique biological activities and toxicities that necessitate careful handling to avoid dermal absorption or inhalation.
Isoxazole Ring: Isoxazoles are five-membered heterocyclic compounds that are "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active molecules and commercial drugs.[2][3] This biological potential underscores the need to treat any novel isoxazole derivative as potentially bioactive and hazardous until proven otherwise. Skin contact and inhalation should be strictly minimized.
Hydroxymethyl Group (-CH2OH): This primary alcohol group can influence the compound's solubility and reactivity. While it is not methanol, it is a functional group that can participate in various reactions.
The primary routes of potential exposure are inhalation of airborne powder, dermal contact with the solid or solutions, and accidental ingestion or eye contact. Therefore, the following protocols are designed to create a multi-layered defense against these risks.
The Core Directive: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary lines of defense must be established. PPE is the final barrier between the researcher and the chemical hazard.
Primary Engineering Control: All handling of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This provides essential exhaust ventilation to protect the user from inhaling dust or vapors.[4][5]
Administrative Controls: Never work alone when handling compounds of unknown toxicity. Ensure that all personnel are trained on the procedures outlined in this guide and are aware of the location and operation of emergency equipment, such as safety showers and eyewash stations.[6]
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection of PPE must be deliberate and based on the potential hazards. The following protocol details the minimum required PPE for handling (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Step 1: Eye and Face Protection
Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Standard safety glasses do not provide adequate protection from splashes.[7]
Protocol:
Wear ANSI Z87.1-compliant chemical splash goggles at all times in the laboratory.[8]
When handling larger quantities (>1 liter of solution) or performing any operation with a heightened risk of splashing or energetic reaction, a full-face shield must be worn over the chemical splash goggles.[8][9][10]
Step 2: Skin and Body Protection
Rationale: Preventing dermal absorption is critical. A multi-layered approach ensures comprehensive protection.
Protocol:
Gloves: Double-gloving is mandatory.
Inner Glove: A standard disposable nitrile glove.
Outer Glove: A second, slightly larger nitrile glove. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Procedure: Inspect gloves for any signs of degradation or puncture before use.[9] If direct contact with the chemical occurs, remove both gloves immediately using the proper technique (see diagram below), wash hands thoroughly, and don a new pair. Dispose of contaminated gloves as hazardous waste.[4]
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. This protects the skin and personal clothing from contamination.[8]
Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[8][9] Open-toed shoes, sandals, and shorts are strictly prohibited in the laboratory.
Step 3: Respiratory Protection
Rationale: While the fume hood is the primary respiratory control, emergency situations may require additional protection.
Protocol:
Standard Operations: Under normal conditions within a functioning fume hood, a respirator is not required.
Spills or Control Failure: In the event of a significant spill outside of a fume hood or a failure of the ventilation system, an air-purifying respirator with appropriate cartridges for organic vapors and particulates may be necessary.[11][12] Use of such equipment requires prior medical clearance, fit-testing, and training under a formal respiratory protection program.[9]
The following table summarizes the required PPE for various laboratory tasks involving (5-(2-Fluorophenyl)isoxazol-4-yl)methanol.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Chemical Splash Goggles
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required (in Fume Hood)
Preparing Solutions
Chemical Splash Goggles
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required (in Fume Hood)
Large Scale (>1L) / Splash Risk
Goggles & Face Shield
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required (in Fume Hood)
Small Spill Cleanup (in Hood)
Chemical Splash Goggles
Double Nitrile Gloves
Flame-Resistant Lab Coat
Not Required (in Fume Hood)
Large Spill Cleanup (outside Hood)
Goggles & Face Shield
Double Nitrile Gloves
Chemical Resistant Apron/Suit
Air-Purifying Respirator (requires training)
Operational and Disposal Plan
A safe experiment is one that is planned from start to finish, including disposal.